2H-1,2,4-Benzothiadiazine-7-sulfonamide, 6-chloro-, 1,1-dioxide, sodium salt (1:1)
Description
Structure
2D Structure
3D Structure of Parent
Properties
CAS No. |
7085-44-1 |
|---|---|
Molecular Formula |
C7H6ClN3NaO4S2 |
Molecular Weight |
318.7 g/mol |
IUPAC Name |
sodium 6-chloro-1,1-dioxo-1λ6,2,4-benzothiadiazin-2-ide-7-sulfonamide |
InChI |
InChI=1S/C7H6ClN3O4S2.Na/c8-4-1-5-7(2-6(4)16(9,12)13)17(14,15)11-3-10-5;/h1-3H,(H,10,11)(H2,9,12,13); |
InChI Key |
KEQIGINJIBISIL-UHFFFAOYSA-N |
Canonical SMILES |
C1=C2C(=CC(=C1Cl)S(=O)(=O)N)S(=O)(=O)N=CN2.[Na] |
Other CAS No. |
7085-44-1 |
Origin of Product |
United States |
Historical Context of Mechanistic Discovery and Early Research Trajectories
Inception of Thiazide Diuretics Research Programs
The research that led to chlorothiazide (B1668834) was born out of a dedicated program at Merck Sharp & Dohme aimed at discovering novel diuretics. wikipedia.orgjhu.edu Spearheaded by a team of visionary scientists including Karl H. Beyer, James M. Sprague, John E. Baer, and Frederick C. Novello, the program was a departure from the then-prevalent model of chance drug discovery. invent.orgnasonline.org Instead, it was founded on a collaborative, team-based approach that integrated pharmacology and medicinal chemistry. invent.org The primary goal was to develop an orally effective diuretic that could safely and efficiently increase the excretion of salt and water, addressing the significant unmet need in the management of edema and the emerging understanding of the role of salt in hypertension. nasonline.orgacpjournals.org This structured research environment, which had been successful in developing earlier drugs like probenecid, provided the ideal foundation for the groundbreaking work on thiazides. jhu.eduahajournals.org
Evolution from Carbonic Anhydrase Inhibition Research
The intellectual lineage of chlorothiazide can be traced back to research on sulfonamide compounds and their effects on renal function. nasonline.orgwikipedia.org A key observation was that the antibacterial agent sulfanilamide (B372717) could induce metabolic acidosis by inhibiting the enzyme carbonic anhydrase, leading to increased excretion of sodium and bicarbonate. ahajournals.orgacs.orgacs.org This finding spurred the development of the first generation of carbonic anhydrase inhibitors, such as acetazolamide, in the mid-1940s and early 1950s. acs.orgresearchgate.netoup.com
However, these early diuretics had limitations, most notably the disruption of the body's acid-base balance. acs.org The research team at Merck hypothesized that by chemically modifying the sulfonamide structure, they could create a compound that would enhance the excretion of sodium chloride (a "saluretic" agent) rather than sodium bicarbonate, thereby avoiding metabolic acidosis. nasonline.orgahajournals.orgnih.govnephros.gr This strategic shift in focus, moving from a general diuretic effect to a specific saluretic action, was a critical step in the evolution of the research and ultimately led to the synthesis of chlorothiazide. ahajournals.orgbritannica.com
Serendipitous Observations of Sodium Chloride Excretion and Antihypertensive Activity
While the research program was highly structured, the discovery of chlorothiazide's full therapeutic potential also benefited from serendipitous observations. britannica.com During the screening of various sulfonamide derivatives, chlorothiazide was found to cause a significant increase in the excretion of sodium and chloride ions, as intended. ahajournals.orgbritannica.com This marked the successful development of the desired saluretic agent. nasonline.org
More unexpectedly, early clinical studies revealed that chlorothiazide also possessed a potent antihypertensive effect. britannica.comtandfonline.com At a time when treatment options for hypertension were limited and often associated with severe side effects, this was a landmark discovery. invent.org The observation that a drug could effectively lower blood pressure through a novel mechanism of action opened up a new frontier in cardiovascular medicine and was a key factor in chlorothiazide's rapid adoption and success. britannica.comtandfonline.com
Early Physiological Studies on Renal Electrolyte Transport Inhibition
Early physiological studies were crucial in elucidating the mechanism of action of chlorothiazide. Researchers conducted detailed investigations into its effects on renal electrolyte transport. ahajournals.org These studies confirmed that chlorothiazide's primary site of action is the distal convoluted tubule of the nephron, where it inhibits the sodium-chloride cotransporter. drugbank.comnih.govahajournals.org This inhibition prevents the reabsorption of sodium and chloride from the tubular fluid back into the blood, leading to increased excretion of these ions and, consequently, water. ahajournals.orgdrugbank.com
Micropuncture studies in animal models provided direct evidence of chlorothiazide's effect on different segments of the nephron. nih.gov These studies demonstrated a marked decrease in chloride reabsorption in the distal convoluted tubule following chlorothiazide administration. nih.gov While some effect on the proximal tubule was also noted, likely due to its carbonic anhydrase inhibiting properties, the primary saluretic effect was clearly localized to the distal tubule. nih.gov This understanding of its specific tubular action distinguished chlorothiazide from earlier diuretics and provided a rational basis for its clinical use. ahajournals.org
Synthetic Pathways and Chemical Derivatization Research
Established Synthetic Routes to Chlorothiazide (B1668834) Sodium
The synthesis of chlorothiazide is a multi-step process that has been well-established since its initial discovery by researchers at Merck Sharp and Dohme in the 1950s. wikipedia.org The sodium salt is typically prepared from the parent chlorothiazide molecule.
Reaction Schemes from Precursor Molecules
The common synthetic route to chlorothiazide begins with 3-chloroaniline (B41212). gpatindia.comblogspot.com The process can be summarized in the following key steps:
Chlorosulfonation: 3-chloroaniline undergoes sulfonylchlorination when reacted with chlorosulfonic acid. This step introduces two sulfonyl chloride groups onto the benzene (B151609) ring, yielding 4-amino-6-chlorobenzene-1,3-disulfonyl dichloride. blogspot.comyoutube.com
Amination: The resulting disulfonyl chloride intermediate is then treated with ammonia. This reaction converts the sulfonyl chloride groups into sulfonamide groups, forming 4-amino-6-chlorobenzene-1,3-disulfonamide. blogspot.comyoutube.com
Cyclization: The final step involves the cyclization of the disulfonamide compound. This is achieved by reacting it with formic acid, which leads to the formation of the benzothiadiazine ring structure of chlorothiazide. blogspot.comyoutube.com
The formation of chlorothiazide sodium is then achieved by treating chlorothiazide with a suitable sodium source, such as sodium hydroxide (B78521) or another alkaline medium. researchgate.netgoogle.com
Optimization of Synthesis Methodologies (e.g., Hydrotropes as Reaction Media)
Optimizing synthetic and formulation processes is crucial for improving yield, purity, and physicochemical properties. One area of research involves the use of hydrotropes, which are compounds that can enhance the solubility of poorly soluble substances in water. While specific research on using hydrotropes as a reaction medium for the primary synthesis of chlorothiazide is not extensively detailed, their application in enhancing the solubility of related compounds like hydrochlorothiazide (B1673439) is well-documented. nih.govresearchgate.net
Hydrotropes are classified as structure-breakers (chaotropes) or structure-makers (kosmotropes). scispace.com They can be of natural or synthetic origin. For instance, a study on hydrochlorothiazide utilized a blend of a natural hydrotrope (piperazine) and a synthetic one (sodium benzoate) to create solid dispersions, which significantly increased the drug's solubility. nih.govresearchgate.net This approach, using hydrotropic agents in aqueous solutions, presents an environmentally friendly alternative to organic solvents and could be applied to optimize the processing and formulation of chlorothiazide and its salts. scispace.comthesciencein.org
Design and Synthesis of Chlorothiazide Derivatives
The benzothiadiazine scaffold of chlorothiazide has served as a template for the design and synthesis of numerous derivatives, aiming to explore new therapeutic activities and refine existing ones.
Strategies for Chemical Modification and Scaffold Variation
Chemical modification of the chlorothiazide structure follows established structure-activity relationships (SAR). gpatindia.com Key strategies include:
Substitution at Position 3: Introducing lipophilic groups at this position can increase potency and duration of action. gpatindia.com
Saturation of the 3-4 Double Bond: Converting chlorothiazide to hydrochlorothiazide (a 3,4-dihydro derivative) results in a compound that is approximately ten times more potent. gpatindia.com
Modification of the 7-Sulfonamide Group: While removal of this group diminishes activity, its modification is a key area for creating derivatives with different biological targets. gpatindia.comebi.ac.uk For example, linking aryl sulfonamides to other molecules has been explored to create novel antihypertensives. ebi.ac.uk
Substitution at the 2-N Position: Alkyl substitution at this position can increase the duration of action. gpatindia.com
These strategies allow chemists to fine-tune the molecule's properties, leading to the development of new compounds with diverse pharmacological profiles, including inhibitors of enzymes like aldose reductase and PI3Kδ. nih.govacs.org
Investigation of Novel Benzothiadiazine Derivatives
Research into novel benzothiadiazine derivatives has expanded far beyond diuretics. Scientists have synthesized and evaluated new compounds for a range of therapeutic applications.
PI3Kδ-Selective Inhibitors: A series of 24 novel benzothiadiazine derivatives were designed and synthesized as potential treatments for B-cell-mediated malignancies. Compounds S-63 and S-71 emerged as highly potent and selective PI3Kδ inhibitors, with S-63 also showing promising oral bioavailability in pharmacokinetic studies. nih.gov
Aldose Reductase Inhibitors: Several benzothiadiazine derivatives have been synthesized and shown to possess dual functionality as aldose reductase inhibitors and antioxidants, which could be relevant for treating diabetic complications. nih.gov Another study focused on N4-acetic acid derivatives of benzothiadiazine 1,1-dioxide, identifying compounds with potent and selective aldose reductase inhibitory activity. acs.org
Antileishmanial Agents: A library of benzothiadiazine-1,1-dioxide derivatives was synthesized and tested against Leishmania parasites. One derivative, 3-methyl-2-[3-(trifluoromethyl)benzyl]-2H-benzo[e] researchgate.netnih.govnih.govthiadiazine 1,1-dioxide, was particularly effective against Leishmania major. wiley.com
These examples highlight the versatility of the benzothiadiazine scaffold as a privileged structure in medicinal chemistry.
Polymorphism and Solid-State Research of Chlorothiazide Sodium
The solid-state properties of an active pharmaceutical ingredient are critical. Chlorothiazide and its sodium salt exhibit polymorphism, meaning they can exist in multiple crystalline forms, each with distinct physicochemical properties. google.comnih.gov
Research has identified several polymorphic forms of chlorothiazide sodium, designated as Forms I, II, III, and IV. google.com These forms can be prepared under different conditions and are characterized by their unique Powder X-ray Diffraction (PXRD) patterns. google.com
| Form | Key PXRD Peaks (2-theta) google.com |
| Form II | 17.22, 19.82, 25.91, 27.60, 29.55, 31.21 |
| Form III | 8.83, 10.41, 16.70, 18.15, 20.62, 23.31, 26.38, 26.59, 28.11 |
| Form IV | 16.55, 17.12, 17.56, 18.09, 19.55, 19.72, 27.52 |
In addition to these anhydrous forms, a crystalline monosodium dihydrate of chlorothiazide sodium has been characterized. researchgate.netnih.gov This dihydrate form was found to be stable at 25°C in relative humidity ranging from 10-90%. researchgate.netnih.gov Further processing can yield a crystalline anhydrous form. researchgate.netnih.gov The crystal structure of the dihydrate was determined to be triclinic, with a P-1 space group, featuring a polymeric-type suprastructure where sodium cations are linked to chlorothiazide molecules via water bridges. researchgate.netnih.gov Notably, the aqueous solubility of the chlorothiazide sodium dihydrate is approximately 400 times higher than that of the parent chlorothiazide, which can offer significant biopharmaceutical advantages. researchgate.netnih.gov
More recent research has also identified new polymorphic forms of the parent chlorothiazide (not the sodium salt), such as Form IV, which can be produced via spray drying. rsc.orgresearchgate.net This form was found to convert back to the more stable Form I under conditions of high temperature and humidity. rsc.orgresearchgate.net
Identification and Characterization of Polymorphic Forms
Chlorothiazide sodium, the salt of the diuretic chlorothiazide, has been shown to exist in multiple polymorphic forms. These different solid-state forms arise from the different arrangements of the molecules in the crystal lattice and can exhibit distinct physicochemical properties. Research has led to the identification and characterization of several polymorphs of chlorothiazide sodium, primarily through techniques such as X-ray powder diffraction (PXRD), thermal analysis, and spectroscopy. researchgate.netnih.gov
A significant contribution to the understanding of chlorothiazide sodium's solid-state chemistry is the characterization of a monosodium dihydrate form. researchgate.netnih.gov This crystalline material was determined to have a triclinic crystal structure with a P-1 space group. nih.gov In this form, chlorothiazide sodium molecules create a self-assembling polymeric-type suprastructure, where sodium cations are linked to chlorothiazide molecules via water bridges. researchgate.netnih.gov The unit cell is composed of two chlorothiazide molecules bonded with sodium cations. researchgate.net This dihydrate form is stable under a wide range of relative humidity (RH), specifically between 10% and 90% RH at 25°C. researchgate.netnih.gov Further processing of this salt can yield a crystalline anhydrous form, which is stable in a lower humidity range of 0-20% RH at 25°C. researchgate.netnih.gov Notably, the aqueous solubility of the chlorothiazide sodium dihydrate at 37°C is approximately 400 times higher than that of the parent chlorothiazide. researchgate.netnih.gov
In addition to the hydrate (B1144303) and anhydrate forms, several other polymorphic forms of chlorothiazide sodium have been described and designated as Form I, Form II, Form III, and Form IV. google.com These forms are distinguished by their unique X-ray diffraction patterns.
Below is a data table summarizing the identified polymorphic forms of Chlorothiazide Sodium and their characterization data.
Table 1: Polymorphic Forms of Chlorothiazide Sodium
| Form | Key Characterization Method | Distinguishing Features |
|---|---|---|
| Monosodium Dihydrate | Single Crystal X-ray Diffraction, PXRD, Dynamic Moisture Sorption | Triclinic, P-1 space group; Polymeric suprastructure with water bridges; Stable at 10-90% RH at 25°C. researchgate.netnih.gov |
| Anhydrous Form | Dynamic Moisture Sorption | Derived from the dihydrate; Stable at 0-20% RH at 25°C. researchgate.netnih.gov |
| Form I | X-ray Powder Diffraction (PXRD) | Characterized by a specific PXRD pattern as detailed in patent literature. google.com |
| Form II | X-ray Powder Diffraction (PXRD) | Characterized by a distinct PXRD pattern with major peaks at 2-theta values of approximately 17.22, 19.82, 25.91, 27.60, 29.55, and 31.21 degrees. google.com |
| Form III | X-ray Powder Diffraction (PXRD) | Characterized by a unique PXRD pattern with major peaks at 2-theta values of approximately 8.83, 10.41, 16.70, 18.15, 20.62, 23.31, 26.38, 26.59, and 28.11 degrees. google.com |
| Form IV | X-ray Powder Diffraction (PXRD) | Characterized by a specific PXRD pattern with major peaks at 2-theta values of approximately 16.55, 17.12, 17.56, 18.09, 19.55, 19.72, and 27.52 degrees. google.com |
Preparation and Characterization of Cocrystals
The formation of cocrystals, which are multicomponent crystalline solids composed of an active pharmaceutical ingredient (API) and a coformer in a specific stoichiometric ratio, is a well-established strategy to modify the physicochemical properties of a drug without altering its covalent structure. nih.gov Research into the cocrystallization of chlorothiazide has been actively pursued to enhance its properties.
An extensive screening study on chlorothiazide has led to the successful synthesis of new cocrystals with a variety of coformers containing functional groups such as carboxyl, amide, hydroxyl, sulfonamide, pyridine, amidine, and amine. universityofgalway.ie In this study, thirteen new cocrystals were identified using mechanical grinding and liquid-assisted grinding techniques, with eight of these being successfully crystallized from solution for single-crystal X-ray diffraction analysis. universityofgalway.ie The coformers that successfully formed cocrystals with chlorothiazide include acetamide, benzamide, propionamide, caprolactam, carbamazepine, nicotinamide, isonicotinamide, hexamethylenetetramine, 4,4'-bipyridine, 1,2-di(4-pyridyl)ethylene, 2-hydroxypyridine, 1,3-di(4-pyridyl)propane, and pyrazine. universityofgalway.ie The resulting cocrystals exhibited varying stoichiometries, such as 1:1, 1:2, and 2:1 ratios of chlorothiazide to coformer. universityofgalway.ie Analysis of the crystal structures revealed that in most cases, the hydrogen bonding pattern of chlorothiazide was altered from the self-association (catemer synthon) observed in its pure form to form heterogeneous synthons with the coformers. universityofgalway.ie Dissolution studies on these cocrystals showed a range of behaviors, with some exhibiting enhanced dissolution rates compared to chlorothiazide, while others had similar or lower dissolution properties. universityofgalway.ie
Another line of research has focused on the cocrystallization of chlorothiazide with amino acids. researchgate.net Four new cocrystals of chlorothiazide were synthesized with sarcosine, DL-proline, L-proline hydrate, and D-proline hydrate. researchgate.net Single-crystal data indicated that the chlorothiazide molecule interacts with the amino acids through amine-carboxylate interactions. researchgate.net
The table below provides a summary of some of the prepared and characterized chlorothiazide cocrystals.
Table 2: Preparation and Characterization of Chlorothiazide Cocrystals
| Coformer | Method of Preparation | Stoichiometry (CTZ:Coformer) | Key Findings |
|---|---|---|---|
| Acetamide | Mechanical Grinding, Liquid-Assisted Grinding | Not specified in abstract | Formation of a new cocrystal confirmed by XRPD. universityofgalway.ie |
| Benzamide | Mechanical Grinding, Liquid-Assisted Grinding, Crystallization from solution | 1:1 | Structure determined by single-crystal X-ray diffraction; exhibits similar or lower dissolution than chlorothiazide. universityofgalway.ie |
| Carbamazepine | Mechanical Grinding, Liquid-Assisted Grinding, Crystallization from solution | 1:2 | Structure determined by single-crystal X-ray diffraction; shows enhanced dissolution properties. universityofgalway.ie |
| Nicotinamide | Mechanical Grinding, Liquid-Assisted Grinding, Crystallization from solution | 1:1 | Structure determined by single-crystal X-ray diffraction; exhibits similar or lower dissolution than chlorothiazide. universityofgalway.ie |
| Isonicotinamide | Mechanical Grinding, Liquid-Assisted Grinding, Crystallization from solution | 1:1 | Structure determined by single-crystal X-ray diffraction; exhibits similar or lower dissolution than chlorothiazide. universityofgalway.ie |
| Hexamethylenetetramine | Mechanical Grinding, Liquid-Assisted Grinding, Crystallization from solution | 1:1 | Structure determined by single-crystal X-ray diffraction; shows similar or lower dissolution properties than chlorothiazide. universityofgalway.ie |
| 4,4'-Bipyridine | Mechanical Grinding, Liquid-Assisted Grinding, Crystallization from solution | 2:1 | Structure determined by single-crystal X-ray diffraction; maintains the homosynthon of chlorothiazide and has a low dissolution rate. universityofgalway.ie |
| 1,2-di(4-pyridyl)ethylene | Mechanical Grinding, Liquid-Assisted Grinding, Crystallization from solution | 1:1 | Structure determined by single-crystal X-ray diffraction; exhibits enhanced dissolution properties. universityofgalway.ie |
| Sarcosine | Not specified | Not specified | Formation of a new cocrystal confirmed by single-crystal data showing amine-carboxylate interactions. researchgate.net |
| DL-Proline | Not specified | Not specified | Formation of a new cocrystal confirmed by single-crystal data showing amine-carboxylate interactions. researchgate.net |
Molecular Mechanisms and Cellular Target Investigations
Primary Mechanism: Sodium-Chloride Cotransporter (NCC) Inhibition
The principal molecular target of chlorothiazide (B1668834) sodium is the sodium-chloride cotransporter (NCC), also known as the thiazide-sensitive Na+-Cl- cotransporter or SLC12A3. physiology.org Located in the apical membrane of the distal convoluted tubule (DCT) cells in the kidney, the NCC is responsible for reabsorbing approximately 5-10% of filtered sodium chloride from the tubular fluid back into the blood. physiology.org By inhibiting this transporter, chlorothiazide promotes the excretion of sodium and chloride, leading to a diuretic effect.
Binding Kinetics and Affinity to NCC
Chlorothiazide and other thiazide-type diuretics bind to an orthosteric site on the NCC, meaning they directly compete with the chloride ion for its binding site. researchgate.netnih.gov This competitive inhibition is a key feature of its mechanism. The binding of thiazides locks the transporter in an outward-facing conformation, preventing it from cycling and transporting ions across the membrane. nih.govnih.gov
Recent studies have provided insights into the specifics of this interaction. For instance, mutations in certain residues of the NCC can alter the binding affinity and potency of different thiazide and thiazide-like diuretics, highlighting the specific molecular interactions that govern this process. researchgate.net
Impact on NCC Function and Electrolyte Transport Dynamics
The inhibition of the NCC by chlorothiazide has a direct and significant impact on electrolyte transport dynamics. By blocking the reabsorption of sodium and chloride in the DCT, it leads to an increased concentration of these ions in the tubular fluid, which in turn osmotically draws water into the tubule, resulting in diuresis. scilit.com This natriuretic and chloruretic effect is the cornerstone of its therapeutic action in conditions such as hypertension and edema.
The body can exhibit long-term adaptations to chronic diuretic treatment. Studies in animal models have shown that chronic administration of thiazide diuretics can lead to an increased abundance of the NCC protein, a compensatory mechanism that may contribute to diuretic tolerance. karger.com
Structural Basis of Ligand-NCC Interaction via Cryo-Electron Microscopy
The advent of cryo-electron microscopy (cryo-EM) has revolutionized our understanding of the structural basis for the interaction between thiazide diuretics and the NCC. nih.govresearchgate.netebi.ac.uk High-resolution structures of the human NCC, both alone and in complex with thiazide diuretics, have been determined. nih.govnih.gov
These structural studies have revealed that thiazide diuretics, including a potent derivative polythiazide, bind within a pocket that overlaps with the chloride-binding site. nih.gov This binding physically obstructs the ion translocation pathway. researchgate.net The binding pocket is formed by residues from several transmembrane helices of the NCC. nih.gov Furthermore, the cryo-EM structures demonstrate that the binding of the diuretic stabilizes the transporter in an outward-open conformation, effectively stalling the transport cycle. nih.govnih.gov This detailed structural information provides a blueprint for the rational design of new and more specific NCC inhibitors. researchgate.net
Secondary and Modulatory Molecular Targets
Interaction with Carbonic Anhydrases
Thiazide diuretics were originally developed from carbonic anhydrase inhibitors. ahajournals.org While their primary diuretic effect is not mediated through carbonic anhydrase inhibition, many thiazides, including chlorothiazide, retain some inhibitory activity against various isoforms of this enzyme. nih.govtandfonline.com
Research has demonstrated that chlorothiazide can bind to and inhibit several human carbonic anhydrase (CA) isoforms with varying affinities. nih.gov The interaction typically involves the sulfonamide group of the thiazide coordinating with the zinc ion in the active site of the enzyme. nih.gov This inhibition of carbonic anhydrases, particularly in vascular tissue, may contribute to the vasodilatory effects of thiazides, although this is considered a secondary mechanism. ahajournals.orgdrugbank.com
| CA Isoform | Binding Affinity (Kd) in nM | Assay Method |
|---|---|---|
| CA II | 370 | FTSA |
| CA II | 310 | SFA |
| CA II | 250 | ITC |
| CA IV | 310 | FTSA |
| CA IV | 300 | SFA |
FTSA: Fluorescent Thermal Shift Assay; SFA: Stopped-Flow CO2 Hydration Assay; ITC: Isothermal Titration Calorimetry. Data compiled from scientific literature. nih.gov
Modulation of Large-Conductance Calcium-Activated Potassium Channels (KCa)
Another important secondary target for thiazide diuretics is the large-conductance calcium-activated potassium channel (BK channel or KCa). drugbank.comnih.gov These channels are widely distributed and play a crucial role in regulating vascular smooth muscle tone. frontiersin.orgscispace.com
Activation of KCa channels in vascular smooth muscle cells leads to hyperpolarization of the cell membrane, which in turn causes vasodilation. nih.gov It has been proposed that the vasodilatory effect of some thiazides, which contributes to their antihypertensive action, is mediated through the activation of these channels. drugbank.com The precise molecular mechanism of how chlorothiazide modulates KCa channels is still under investigation, but it is thought to be an indirect effect, possibly related to its carbonic anhydrase inhibitory activity and subsequent changes in intracellular pH. ahajournals.org
Vasodilatory Mechanisms Independent of Primary Diuretic Action
Beyond its well-established diuretic effects, chlorothiazide sodium exhibits direct vasodilatory properties that are independent of its action on renal salt transport. Research indicates that this vasodilation is not mediated by the inhibition of the Na-Cl cotransporter (NCC) in vascular smooth muscle cells. nih.govphysiology.org Instead, the primary mechanism involves the activation of potassium channels in the vascular smooth muscle. nih.govphysiology.org
Table 1: Summary of Vasodilatory Mechanisms of Chlorothiazide Sodium
| Mechanism | Description | Key Molecular Target |
| Potassium Channel Activation | Opening of potassium channels in vascular smooth muscle cells leads to hyperpolarization and relaxation. | Large-conductance calcium-activated potassium (KCa) channels |
| Independence from NCC Inhibition | The vasodilatory effect does not rely on the inhibition of the Na-Cl cotransporter in vascular tissue. | Not Applicable |
Regulatory Pathways Influencing Chlorothiazide Sodium Action
The therapeutic effects of chlorothiazide sodium are intricately linked to and modulated by various physiological regulatory pathways. These include the expression and phosphorylation state of its primary target, the NCC, and its interactions with the Renin-Angiotensin-Aldosterone System.
The primary molecular target of chlorothiazide sodium is the sodium-chloride cotransporter (NCC), located in the apical membrane of the distal convoluted tubule cells in the kidney. nih.gov The activity of NCC is tightly regulated by its expression at the cell surface and its phosphorylation state. Increased phosphorylation of NCC is associated with its activation and enhanced salt reabsorption. researchgate.net
The regulation of NCC phosphorylation is primarily governed by a complex signaling cascade involving the "With-No-Lysine" (WNK) kinases and the STE20/SPS1-related proline/alanine-rich kinase (SPAK). nih.gov Hormonal signals, such as angiotensin II, can stimulate this pathway, leading to increased NCC phosphorylation and activity. mdpi.com By inhibiting NCC, chlorothiazide disrupts this feedback loop. The resulting decrease in sodium reabsorption and blood pressure triggers counter-regulatory mechanisms that can influence NCC expression and phosphorylation. For instance, the activation of the renin-angiotensin-aldosterone system in response to chlorothiazide can lead to an increase in angiotensin II, which in turn can modulate NCC phosphorylation. mdpi.com
The diuretic and natriuretic effects of chlorothiazide sodium lead to a decrease in extracellular fluid volume and a reduction in sodium delivery to the distal nephron. This is sensed by the macula densa in the juxtaglomerular apparatus of the kidney, which in turn stimulates the release of renin. mdpi.commdpi.com
Renin initiates the enzymatic cascade of the Renin-Angiotensin-Aldosterone System (RAAS). mdpi.com It cleaves angiotensinogen to form angiotensin I, which is then converted to the potent vasoconstrictor angiotensin II by the angiotensin-converting enzyme (ACE). mdpi.com Angiotensin II exerts several effects that counteract the action of chlorothiazide, including stimulating aldosterone secretion from the adrenal cortex. mdpi.com Aldosterone, in turn, promotes sodium and water reabsorption in the collecting ducts, partially mitigating the diuretic effect of chlorothiazide. mdpi.com This activation of the RAAS is a key physiological response to the volume depletion induced by chlorothiazide. nih.gov
Table 2: Chlorothiazide Sodium and RAAS Interaction
| Initiating Event | Physiological Consequence | Key RAAS Components Involved |
| Decreased sodium and water reabsorption | Stimulation of renin release | Renin |
| Increased renin levels | Increased production of angiotensin II | Angiotensinogen, Angiotensin I, ACE, Angiotensin II |
| Increased angiotensin II levels | Vasoconstriction and aldosterone secretion | Angiotensin II, Aldosterone |
Off-Target and Pleiotropic Mechanistic Effects
Recent research has uncovered several off-target and pleiotropic effects of chlorothiazide sodium that extend beyond its primary diuretic and antihypertensive actions. These include activities related to protein aggregation and the modulation of inflammatory processes.
Emerging evidence suggests that chlorothiazide possesses anti-amyloidogenic properties. A study investigating the effect of chlorothiazide on the fibrillation of hen egg white lysozyme (B549824) (HEWL), a model protein for studying amyloidosis, demonstrated that chlorothiazide can inhibit the formation of amyloid fibrils. researchgate.net
The study found that chlorothiazide binds to the aggregation-prone regions of HEWL, stabilizing the protein and preventing its aggregation into amyloid structures. researchgate.net This inhibitory effect on protein aggregation was observed at micromolar concentrations of chlorothiazide. researchgate.net These findings suggest a potential therapeutic role for chlorothiazide in diseases characterized by amyloid deposition, such as Alzheimer's disease, although further research is needed to explore this possibility. researchgate.net
Thiazide diuretics, including chlorothiazide, have been suggested to possess immunomodulatory and anti-inflammatory properties. The mechanisms underlying these effects are not fully elucidated but may involve the modulation of various inflammatory pathways and cytokine production.
Some studies have indicated that thiazide-like diuretics can influence the nuclear factor kappa B (NF-κB) signaling pathway, a key regulator of inflammation. Furthermore, thiazides may affect the production of pro-inflammatory cytokines such as interleukin-1β (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-α (TNF-α). By potentially dampening these inflammatory responses, chlorothiazide may exert beneficial effects beyond blood pressure control. However, the precise molecular pathways and the full extent of chlorothiazide's impact on inflammatory processes require further investigation.
Mechanistic Investigations of Calcium Reabsorption Enhancement
Investigations into the molecular mechanisms by which chlorothiazide enhances calcium reabsorption have primarily focused on its effects within the distal convoluted tubule (DCT). Research has revealed a complex interplay of ion transport inhibition, cellular electrical potential changes, and regulation of gene expression that collectively lead to a decrease in urinary calcium excretion.
The principal mechanism is initiated by the inhibition of the apical sodium-chloride (Na+-Cl-) cotransporter in DCT cells. drugbank.comyoutube.commagonlinelibrary.com This action directly reduces the influx of sodium and chloride ions from the tubular fluid into the cell. nih.govjci.org Studies on immortalized mouse distal convoluted tubule (MDCT) cells have quantified this effect, showing that chlorothiazide can inhibit sodium (²²Na+) uptake by 40% and chloride (³⁶Cl-) uptake by 50% from baseline levels. nih.govjci.org
The inhibition of chloride entry leads to a lower intracellular chloride concentration. nih.govjci.org Since, under normal conditions, the intracellular chloride level is above its electrochemical equilibrium, this reduction prompts chloride to exit the cell via basolateral chloride channels. nih.govjci.org This outflow of negatively charged chloride ions results in the hyperpolarization of the cell membrane, making the cell's interior more electrically negative. nih.govjci.org One study documented that chlorothiazide induced a concentration-dependent hyperpolarization in MDCT cells, averaging a change of 20.4 ± 7.2 mV. jci.org
This hyperpolarization increases the electrical driving force for positively charged calcium ions (Ca²⁺) to enter the cell from the tubular lumen. nih.govjci.org This influx occurs through specific apical calcium channels, which have been identified as dihydropyridine-sensitive. nih.govjci.org The stimulation of Ca²⁺ uptake is significant; experiments have demonstrated a 45% increase in calcium (⁴⁵Ca²⁺) uptake in MDCT cells following treatment with chlorothiazide. nih.govjci.org This leads to a substantial rise in the intracellular calcium concentration, which has been observed to increase from a resting level of approximately 91 nM to a maximum of 654 nM. nih.gov This entire cascade, from Na+-Cl- cotransporter inhibition to enhanced calcium influx, occurs independently of parathyroid hormone (PTH). physiology.org
| Parameter | Control (Baseline) | After Chlorothiazide (10⁻⁴ M) | Percentage Change |
|---|---|---|---|
| ²²Na⁺ Uptake (nmol/min/mg protein) | 272 ± 35 | ~163 | -40% |
| ³⁶Cl⁻ Uptake (nmol/min/mg protein) | 340 ± 50 | ~170 | -50% |
| ⁴⁵Ca²⁺ Uptake (nmol/min/mg protein) | 2.86 ± 0.26 | ~4.15 | +45% |
| Intracellular Ca²⁺ ([Ca²⁺]i) (nM) | 91 ± 12 | 654 ± 31 | +619% |
| Membrane Voltage (mV) | -72 ± 2 | -92.4 ± 9.2 | Hyperpolarization by 20.4 mV |
Further research has identified a secondary, volume-status-dependent mechanism involving the regulation of specific genes that facilitate calcium transport. physiology.org When volume contraction is prevented by salt supplementation, chronic administration of chlorothiazide has been shown to significantly increase the gene expression of the apical calcium channel Transient Receptor Potential Vanilloid 5 (TRPV5) and the intracellular calcium-binding proteins calbindin-D28k and calbindin-D9k. magonlinelibrary.comphysiology.org These proteins are crucial components of the transcellular calcium transport system in the DCT. physiology.org However, in states of volume contraction, this effect on gene expression is not observed, and the hypocalciuric effect is thought to be primarily due to enhanced calcium reabsorption in the proximal tubule, which occurs secondary to the volume depletion. magonlinelibrary.comphysiology.orgfrontiersin.org
Structure Activity Relationship Sar and Mechanistic Correlates
Influence of Substituent Groups on Bioactivity
The potency and efficacy of thiazide diuretics are highly dependent on the nature and position of various substituent groups on the benzothiadiazine nucleus.
The substituent at position 6 of the benzothiadiazine ring is a critical determinant of diuretic activity. pharmacy180.comslideshare.netgpatindia.com An electron-withdrawing group at this position is essential for the compound's effectiveness. slideshare.netgpatindia.comemu.edu.tr
Halogenation: Compounds with a chloro (Cl), bromo (Br), or trifluoromethyl (CF3) group at position 6 exhibit high diuretic activity. slideshare.netemu.edu.tr Chlorothiazide (B1668834), with its chlorine atom at this position, is a prime example. brainly.com The trifluoromethyl-substituted analogs are generally more lipid-soluble, which can contribute to a longer duration of action compared to their chloro-substituted counterparts. slideshare.netemu.edu.tr
Electron-Donating Groups: Conversely, the introduction of electron-releasing groups, such as a methyl or methoxy (B1213986) group, at position 6 markedly reduces or eliminates diuretic activity. slideshare.netemu.edu.tr
Hydrogen Substitution: A simple hydrogen atom at position 6 results in a compound with little to no diuretic effect. slideshare.netgpatindia.com
The necessity of an electron-withdrawing group at position 6 underscores its importance in the interaction with the biological target, believed to be the Na+/Cl- cotransporter in the distal convoluted tubule. lecturio.com
The presence of an unsubstituted sulfonamide (-SO2NH2) group at position 7 is indispensable for the diuretic activity of thiazides. pharmacy180.comslideshare.netemu.edu.trquizgecko.com
Essential for Diuresis: Removal or replacement of the 7-sulfonamide group leads to a significant loss of diuretic efficacy. slideshare.netgpatindia.comquizgecko.com Interestingly, some compounds lacking the 7-sulfonamide group, such as diazoxide, lose their diuretic effect but retain antihypertensive properties, suggesting different mechanisms for these two actions. pharmacy180.comemu.edu.tr
Positional Importance: The specific placement at position 7 is crucial. Interchanging the chloro group at position 6 and the sulfonamide group at position 7 in chlorothiazide results in diminished activity. emu.edu.tr
This highlights the sulfonamide group's critical role in binding to the target transporter, likely through hydrogen bonding interactions.
Impact of Structural Modifications on Potency and Duration of Action
Alterations to the core thiazide structure, including the saturation of the heterocyclic ring and the addition of lipophilic substituents, can significantly modulate the potency and duration of action.
Saturation of the double bond between the 3rd and 4th positions of the benzothiadiazine nucleus to form a 3,4-dihydro derivative has a profound impact on diuretic potency.
Increased Potency: This modification produces a diuretic that is approximately 3 to 10 times more active than the unsaturated parent compound. pharmacy180.comslideshare.netgpatindia.comgpatindia.com A classic example is the comparison between chlorothiazide and its saturated analog, hydrochlorothiazide (B1673439), with the latter being significantly more potent. slideshare.netmlsu.ac.innuph.edu.ua
The enhanced potency of the dihydro-derivatives suggests that the conformational change resulting from the saturation of the double bond leads to a more optimal fit with the Na+/Cl- cotransporter.
The introduction of lipophilic (fat-soluble) groups can enhance both the potency and the duration of action of thiazide diuretics.
Position 3 Substitutions: Adding a lipophilic group at position 3 markedly increases diuretic potency. slideshare.netgpatindia.comgpatindia.com Substituents such as haloalkyl, aralkyl, or thioether groups increase the lipid solubility of the molecule, leading to a longer duration of action. slideshare.netgpatindia.comgpatindia.com
N-Alkylation: Alkyl substitution on the 2-N position can also decrease the polarity of the molecule and, as a result, increase the duration of diuretic action. slideshare.netgpatindia.comgpatindia.com
These modifications likely improve the pharmacokinetic properties of the drugs, such as absorption and distribution, allowing for a more sustained presence at the site of action.
Acidity and Electron-Withdrawing Group Contributions to Activity
The acidic nature of thiazide diuretics and the electronic properties of their substituent groups are fundamental to their mechanism of action.
Acidity of Thiazides: Thiazide diuretics are weakly acidic compounds. emu.edu.trquizgecko.com The hydrogen atom at the N-2 position is the most acidic due to the electron-withdrawing effects of the adjacent sulfonyl group. pharmacy180.comgpatindia.comemu.edu.tr The sulfonamide group at position 7 provides a secondary point of acidity. gpatindia.comemu.edu.tr This acidity allows for the formation of water-soluble sodium salts, such as chlorothiazide sodium, which can be administered intravenously. pharmacy180.comemu.edu.tr Chlorothiazide itself has pKa values of 6.7 and 9.5. emu.edu.tr
The interplay of these acidic and electronic features is crucial for the molecule's ability to bind effectively to the Na+/Cl- cotransporter and exert its diuretic effect.
Computational Modeling and Simulation Studies in Mechanistic Elucidation
Molecular Docking and Ligand-Target Interaction Prediction
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. co-ac.com This method is instrumental in understanding how chlorothiazide (B1668834) interacts with its protein targets at an atomic level.
Molecular docking studies have been utilized to map the specific interactions between chlorothiazide and its target proteins. These studies reveal the precise binding orientation and the key amino acid residues involved in forming a stable complex.
One such study investigated the interaction of chlorothiazide (CTZ) with hen egg white lysozyme (B549824) (HEWL), a model protein used to study amyloid aggregation. The docking results identified a specific binding pocket for CTZ. The analysis revealed that chlorothiazide binds to HEWL through a combination of hydrogen bonds and hydrophobic interactions. nih.gov Key residues in the HEWL binding site interacting with chlorothiazide include ASP52, GLN57, ILE58, TRP63, ALA107, and TRP108. nih.gov
While the primary diuretic target of chlorothiazide is the thiazide-sensitive Na-Cl cotransporter (NCC), detailed docking studies on this specific complex are often inferred from structural data of related compounds. nih.govnih.govfrontiersin.org Cryo-electron microscopy (cryo-EM) structures of human NCC in complex with other thiazide diuretics show that these inhibitors bind to an orthosteric site, directly occluding the ion translocation pathway. researchgate.netnih.gov They specifically overlap with the Cl⁻-binding site, which locks the transporter in an outward-facing conformation. nih.gov This structural information provides a robust framework for building and validating docking models of chlorothiazide with the NCC transporter.
Furthermore, chlorothiazide is known to interact with various isoforms of carbonic anhydrase (CA). nih.govnih.gov Docking simulations based on the crystal structures of carbonic anhydrases show that sulfonamide-bearing drugs like chlorothiazide orient themselves within the active site where the sulfonamide group coordinates with the catalytic Zn(II) ion, a critical interaction for inhibition. nih.govnih.gov
| Target Protein | Interacting Residues | Type of Interaction |
| Hen Egg White Lysozyme (HEWL) | ASP52, GLN57, ILE58, TRP63, ALA107, TRP108 | Hydrogen Bonds, Hydrophobic |
| Na-Cl Cotransporter (NCC) | Overlaps with Cl⁻-binding site | Orthosteric hindrance |
| Carbonic Anhydrase (CA) | Active site Zn(II) ion, Asn67, Gln92, Thr200 | Coordination bond, Hydrogen bonds |
A primary goal of molecular docking is to predict the binding affinity, often expressed as binding energy (kcal/mol) or an inhibition constant (Kᵢ). mdpi.com These values provide a quantitative estimate of the strength of the ligand-target interaction.
In the computational study involving chlorothiazide and HEWL, the binding energy was calculated to be -6.58 kcal/mol. nih.gov The negative value indicates a spontaneous and favorable binding process between the drug and the protein. nih.gov
For the interaction with carbonic anhydrase isoforms, experimental assays, which are often complemented by computational predictions, have determined specific binding affinities. For instance, the affinity of chlorothiazide for Carbonic Anhydrase II (CA II) was found to be 2600 nM, while its affinity for Carbonic Anhydrase IV (CA IV) was 310 nM, as determined by a fluorescent thermal shift assay (FTSA). nih.gov These experimentally determined affinities serve as benchmarks for validating the accuracy of computational docking scores.
| Target Protein | Method | Predicted Binding Affinity |
| Hen Egg White Lysozyme (HEWL) | Molecular Docking | -6.58 kcal/mol |
| Carbonic Anhydrase II (CA II) | Fluorescent Thermal Shift Assay (FTSA) | 2600 nM |
| Carbonic Anhydrase IV (CA IV) | Fluorescent Thermal Shift Assay (FTSA) | 310 nM |
Molecular Dynamics Simulations for Conformational Analysis
Molecular dynamics (MD) simulations provide powerful insights into the dynamic behavior of molecules over time. researchgate.net By simulating the movements of atoms and molecules, MD can be used to assess the stability of ligand-protein complexes and observe conformational changes in the target protein upon ligand binding.
MD simulations also allow for the analysis of how a protein's flexibility and dynamics change upon ligand binding. This is often evaluated using root-mean-square fluctuation (RMSF), which measures the fluctuation of each amino acid residue around its average position. mdpi.com
Computational Approaches for Novel Ligand Discovery
The insights gained from molecular docking and dynamics studies of chlorothiazide serve as a foundation for the discovery of novel ligands. nih.gov Computer-aided drug design (CADD) leverages this structural and energetic information to identify and optimize new drug candidates. beilstein-journals.orgresearchgate.net
Structure-based drug design (SBDD) is a prominent approach where the three-dimensional structure of the target protein is used to design new molecules. beilstein-journals.org Using the detailed interaction maps of chlorothiazide with targets like NCC and carbonic anhydrases, medicinal chemists can design new compounds with modified functional groups. The goal is to enhance binding affinity, improve selectivity for a specific target isoform, or alter physicochemical properties. For example, the binding model of chlorothiazide within the NCC active site can guide the design of new derivatives that form additional favorable interactions with surrounding residues, potentially leading to more potent diuretic agents.
Another approach is ligand-based drug design (LBDD), which is used when the 3D structure of the target is unknown. researchgate.net This method relies on the knowledge of known active molecules like chlorothiazide. A pharmacophore model can be generated, which defines the essential 3D arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers) that are necessary for biological activity. This model can then be used as a 3D query to screen large virtual libraries of compounds to identify new molecules that possess the required features and are therefore likely to be active. nih.gov
Ligand-Based Virtual Screening Methodologies
In the absence of a known 3D structure for a target protein, ligand-based virtual screening (LBVS) methods are critical for discovering new lead compounds. nih.govcam.ac.uk These techniques operate on the principle that molecules with similar structures or properties are likely to exhibit similar biological activities. nih.govyoutube.com Methodologies such as pharmacophore modeling and similarity searching are employed to screen large compound libraries to identify molecules that are likely to interact with the same target as a known active ligand, such as chlorothiazide. cam.ac.ukebi.ac.uk
Pharmacophore modeling involves identifying the essential steric and electronic features of a set of active molecules that are necessary for their biological activity. cam.ac.uk This model then serves as a 3D query to search for new compounds that possess the same features in the correct spatial arrangement. youtube.com For chlorothiazide and its analogs, a pharmacophore model could be constructed from their common features, such as hydrogen bond donors, acceptors, and aromatic centers, to screen for novel diuretic agents. ebi.ac.uknih.gov
Similarity searching is another prominent LBVS technique that ranks database compounds based on their structural similarity to a known active query molecule. youtube.com This can be performed using 2D fingerprints, which represent the presence or absence of various structural fragments, or 3D shape-based methods that compare the three-dimensional conformations of molecules. ebi.ac.uk
Below is a table outlining the steps for a hypothetical ligand-based virtual screening workflow for discovering novel inhibitors based on the Chlorothiazide scaffold.
| Step | Description | Methodology | Desired Outcome |
| 1. Query Preparation | A set of known active chlorothiazide analogs and the chlorothiazide molecule itself are selected. | Conformer Generation | A diverse set of low-energy 3D conformations for each active molecule. cam.ac.uk |
| 2. Model Generation | A pharmacophore model is built by aligning the active molecules and extracting common chemical features essential for activity. | Pharmacophore Modeling | A 3D model representing the key interaction points (e.g., hydrogen bond donors/acceptors, hydrophobic centers). cam.ac.ukyoutube.com |
| 3. Database Screening | A large database of chemical compounds (e.g., ZINC15, PubChem) is screened against the generated pharmacophore model. researchgate.net | Virtual Screening | A list of "hit" molecules from the database that match the pharmacophore query. |
| 4. Hit Filtering & Ranking | The initial hits are filtered based on physicochemical properties (e.g., Lipinski's rule of five) and ranked using a scoring function. | Similarity Scoring, ADMET Prediction | A smaller, prioritized list of candidate molecules with good drug-like properties and a high probability of being active. nih.gov |
Application of Machine Learning and AI in Predicting Interactions
Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery by enhancing the accuracy and efficiency of predicting drug interactions. wjbphs.com These technologies can analyze vast and complex datasets, including chemical structures, biological targets, and clinical data, to identify patterns that are not apparent through traditional analysis. researchgate.net For a compound like chlorothiazide, AI and ML models can be used to predict potential drug-drug interactions (DDIs), identify off-target effects, and elucidate its broader pharmacological profile.
ML models, such as deep neural networks and random forests, can be trained on large databases of known DDIs. researchgate.net By inputting features of chlorothiazide, such as its molecular structure, physicochemical properties, and metabolic pathways, these models can predict the likelihood of an interaction with other drugs. openaccessgovernment.org This predictive capability allows for the early identification of potentially harmful drug combinations, enhancing patient safety. openaccessgovernment.org
Furthermore, AI can be employed to predict off-target interactions, which can lead to adverse effects or opportunities for drug repurposing. mdpi.com By integrating data on drug-protein interactions, AI models can identify previously unknown proteins that chlorothiazide might bind to, offering new avenues for research into its mechanism of action and potential new therapeutic uses. mdpi.com Natural language processing (NLP), a subfield of AI, can also be used to extract valuable information from scientific literature and electronic health records to further refine interaction predictions. wjbphs.com
The table below summarizes various AI and ML approaches and their potential application in predicting interactions for Chlorothiazide sodium.
| AI/ML Model | Input Data | Application to Chlorothiazide Sodium | Predicted Outcome |
| Deep Neural Networks | Molecular descriptors, known drug interactions, gene expression data. researchgate.net | Predict potential interactions between chlorothiazide and other drugs. | A probability score for potential drug-drug interactions. |
| Random Forests | Drug structures, target protein information, clinical adverse event reports. | Identify potential off-target proteins for chlorothiazide. | A list of likely off-target binding proteins, suggesting potential side effects or repurposing opportunities. |
| Support Vector Machines | Physicochemical properties, metabolic pathway data. | Classify chlorothiazide's interaction profile. | Prediction of whether chlorothiazide will inhibit or induce specific metabolic enzymes. |
| Natural Language Processing (NLP) | Scientific literature, electronic health records, clinical trial data. wjbphs.com | Extract and synthesize reported interaction data and adverse events. | A comprehensive interaction profile based on real-world evidence. |
Computational Approaches to Protein Misfolding and Aggregation
The misfolding and subsequent aggregation of proteins are associated with numerous diseases. nih.govaip.org Computational methods are crucial for investigating these complex processes at an atomic level, as experimental techniques often face limitations in capturing the dynamic and transient nature of misfolded states. nih.govresearchgate.net Molecular dynamics (MD) simulations, docking studies, and bioinformatics tools are used to explore the mechanisms of protein aggregation and to study how small molecules might influence this process. aip.org
A study investigating the effect of Chlorothiazide (CTZ) on the aggregation of hen egg white lysozyme (HEWL) utilized a combination of spectroscopic and computational approaches to elucidate the interaction mechanism. nih.gov Amyloid fibril accumulation can lead to serious pathological conditions, and finding molecules that can inhibit this aggregation is a significant therapeutic goal. nih.gov
Computational docking studies were performed to predict the binding mode of chlorothiazide with HEWL. The results indicated that chlorothiazide interacts with the protein primarily through hydrogen bonds and hydrophobic interactions. nih.gov To further understand the stability and dynamics of this interaction, molecular dynamics simulations were conducted on both the free HEWL protein and the chlorothiazide-HEWL complex. These simulations provide insights into how the binding of chlorothiazide might alter the conformational landscape of the protein, potentially inhibiting the structural changes that lead to aggregation. nih.gov The thermodynamic analysis suggested that the binding of chlorothiazide displaces structured water molecules from the protein's surface, leading to an increase in entropy. nih.gov
These computational approaches are powerful tools for understanding how a drug like chlorothiazide might exert effects beyond its primary mechanism of action, such as modulating protein aggregation, which could have implications for diseases characterized by amyloid formation. nih.govnih.gov
The following table summarizes the computational methods used in the study of Chlorothiazide's effect on lysozyme aggregation.
| Computational Method | Purpose | Key Findings for Chlorothiazide (CTZ) | Reference |
| Molecular Docking | To predict the preferred binding pose and interactions between CTZ and Hen Egg White Lysozyme (HEWL). | CTZ interacts with HEWL primarily via hydrogen bonds and hydrophobic interactions. | nih.gov |
| Molecular Dynamics (MD) Simulation | To study the structural stability and dynamics of the CTZ-HEWL complex over time at a specific temperature (300 K). | Provides an interaction profile and explains how CTZ binding may alter the protein's conformation, potentially affecting its propensity to aggregate. | nih.gov |
| Thermodynamic Analysis (from fluorescence data) | To determine the thermodynamic forces driving the binding interaction. | The binding of CTZ to HEWL is entropically driven, suggesting the displacement of ordered water molecules upon binding. | nih.gov |
Advanced Analytical Methodologies in Chlorothiazide Sodium Research
Chromatographic Techniques for Quantitative and Qualitative Analysis
Chromatographic techniques are fundamental in the analytical workflow of Chlorothiazide (B1668834) sodium, offering high-resolution separation of the target analyte from other components.
High-Performance Liquid Chromatography (HPLC) stands as a cornerstone for the analysis of Chlorothiazide sodium due to its precision and robustness. Reversed-phase HPLC is the most common approach, utilizing a non-polar stationary phase and a polar mobile phase. Several stability-indicating HPLC methods have been developed to separate Chlorothiazide from its degradation products and related impurities.
A typical HPLC method for the analysis of hydrochlorothiazide (B1673439), a closely related compound, which is also applicable for chlorothiazide, involves a C18 column with a mobile phase consisting of a mixture of methanol and a buffer solution (e.g., phosphate buffer at pH 3.2) in a 60:40 v/v ratio. ijpsm.com Detection is commonly performed using a UV detector at a wavelength of around 270 nm, with a flow rate of 1 mL/min. ijpsm.com Such methods are validated for linearity, precision, accuracy, and robustness to ensure reliable and consistent results. ijpsm.com Another method utilizes a C8 column with an isocratic mobile phase of acetonitrile and 25mM potassium phosphate monobasic buffer (pH 2.9) in a 7:93 v/v ratio, with UV detection at 273 nm. austinpublishinggroup.com
The versatility of HPLC allows for its application in the simultaneous determination of Chlorothiazide and other active ingredients in combination drug products. For instance, a gradient RP-HPLC method has been developed for the simultaneous estimation of hydrochlorothiazide and other antihypertensive drugs, along with their impurities like chlorothiazide and salamide. researchgate.net This method employed an RP-C18 column with a gradient mixture of 0.05M potassium dihydrogen phosphate (pH 3), acetonitrile, and methanol, with UV detection at 225 nm. researchgate.net
Table 1: Exemplary HPLC Methods for Chlorothiazide and Related Compounds Analysis
| Parameter | Method 1 | Method 2 | Method 3 |
|---|---|---|---|
| Stationary Phase | Reversed-phase C18 | Phenomenex Luna C8 | RP-C18 |
| Mobile Phase | Methanol:Buffer pH 3.2 (60:40 v/v) | Acetonitrile:25mM KH2PO4 pH 2.9 (7:93 v/v) | Gradient of 0.05M KH2PO4 (pH 3), Acetonitrile, and Methanol |
| Flow Rate | 1 mL/min | 1 mL/min | Not Specified |
| Detection Wavelength | 270 nm | 273 nm | 225 nm |
| Application | Stability-indicating assay of Hydrochlorothiazide | Assay of Hydrochlorothiazide and its impurities | Simultaneous estimation of Hydrochlorothiazide and other drugs with their impurities |
Ultra-Performance Liquid Chromatography (UPLC) offers significant advantages over conventional HPLC, including higher resolution, increased sensitivity, and faster analysis times. These benefits are achieved through the use of columns with smaller particle sizes (typically sub-2 µm) and instrumentation capable of handling higher pressures. While specific UPLC methods for Chlorothiazide sodium are less commonly detailed in publicly available literature compared to HPLC, the principles of method development are analogous. A green UPLC method was developed for the determination of mycophenolate mofetil and its impurities, showcasing the potential for environmentally friendly and efficient analytical techniques that can be adapted for compounds like Chlorothiazide. researchgate.net The application of UPLC is particularly advantageous for the analysis of complex mixtures and for high-throughput screening.
High-Performance Thin-Layer Chromatography (HPTLC) is a planar chromatographic technique that provides a simple, cost-effective, and high-throughput alternative to HPLC for the quantification of Chlorothiazide sodium. HPTLC methods have been successfully developed and validated for the simultaneous determination of hydrochlorothiazide and other drugs in the presence of its impurities, including chlorothiazide. nih.gov
In a typical HPTLC method, the separation is achieved on pre-coated silica gel 60 F254 plates. nih.govnih.gov For a mixture containing hydrochlorothiazide, its impurities (chlorothiazide and salamide), and benazepril hydrochloride, a mobile phase of ethyl acetate-methanol-glacial acetic acid (85:2:0.3 v/v/v) was used, with densitometric measurement at 240 nm. nih.gov For a mixture with amiloride hydrochloride, the mobile phase was ethyl acetate-methanol-water-ammonia (90:10:5:3 v/v/v) with detection at 278 nm. nih.gov These methods are validated according to ICH guidelines and demonstrate good accuracy and precision, making them suitable for routine quality control. nih.gov
Table 2: HPTLC Method Parameters for the Analysis of Hydrochlorothiazide and its Impurities
| Parameter | Value |
|---|---|
| Stationary Phase | HPTLC silica gel 60 F254 plates |
| Mobile Phase (for mixture with Benazepril) | Ethyl acetate-methanol-glacial acetic acid (85:2:0.3 v/v/v) |
| Detection Wavelength (for mixture with Benazepril) | 240 nm |
| Mobile Phase (for mixture with Amiloride) | Ethyl acetate-methanol-water-ammonia (90:10:5:3 v/v/v) |
| Detection Wavelength (for mixture with Amiloride) | 278 nm |
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is a powerful hyphenated technique that combines the separation capabilities of liquid chromatography with the high sensitivity and selectivity of tandem mass spectrometry. This makes it an invaluable tool for the identification and characterization of metabolites and degradation products of Chlorothiazide sodium, even at very low concentrations.
LC-MS/MS studies have been instrumental in elucidating the degradation pathways of hydrochlorothiazide under various stress conditions such as acid and alkaline hydrolysis and oxidation. scielo.brresearchgate.net In these studies, degradation products are first separated using an HPLC system, and the eluent is then introduced into the mass spectrometer. The mass spectral data, including the parent ion and fragment ions, are used to deduce the structures of the degradants. scielo.brresearchgate.netscielo.br For instance, degradation products of hydrochlorothiazide have been identified as 4-amino-6-chloro-1,3-benzenedisulfonamide (B194629) and 6-chloro-2-oxy-3,4-dihydro-2H-1,2,4-benzothiadiazine-7-sulfonamide 1,1-dioxide. researchgate.netresearchgate.net
Furthermore, LC-MS/MS is widely used for the quantitative analysis of Chlorothiazide and its combinations in biological matrices like human plasma, which is crucial for pharmacokinetic studies. akjournals.comnih.gov These methods are highly sensitive, often with a wide linearity range, and are successfully applied in bioequivalence studies. nih.govmdpi.com
Spectroscopic and Spectrophotometric Approaches
Spectroscopic techniques provide rapid and non-destructive methods for the analysis of Chlorothiazide sodium.
UV-Visible spectrophotometry is a simple, cost-effective, and widely used technique for the quantitative estimation of Chlorothiazide sodium in bulk and pharmaceutical dosage forms. The method is based on the measurement of the absorption of ultraviolet or visible radiation by the analyte in a solution. Chlorothiazide exhibits a characteristic absorption maximum (λmax) in the UV region, which allows for its quantification.
For hydrochlorothiazide, the λmax is typically observed around 271-272 nm in solvents like distilled water or 0.01N sodium hydroxide (B78521). semanticscholar.org The method is validated for linearity, with a good correlation coefficient over a specific concentration range (e.g., 5-30 µg/ml). The simplicity and rapidity of UV-Visible spectrophotometry make it an ideal method for routine quality control analysis. semanticscholar.org Another developed UV spectrophotometric method for hydrochlorothiazide utilized an area under the curve (AUC) approach, with quantitative determination performed in the wavelength range of 222-228 nm. jbino.com
Table 3: Summary of UV-Visible Spectrophotometric Methods for Hydrochlorothiazide
| Parameter | Method 1 | Method 2 |
|---|---|---|
| Solvent | Distilled water / 0.01N NaOH | Double distilled water |
| λmax / Wavelength Range | ~272 nm | 222-228 nm (AUC) |
| Linearity Range | 5-30 µg/ml | 2-10 µg/ml |
| Correlation Coefficient (r²) | 0.999 / 0.998 | 0.9979 |
Near-Infrared Spectroscopy (NIR) in Material Characterization
Near-Infrared (NIR) spectroscopy has emerged as a rapid and non-destructive analytical technique for the quality control and characterization of Chlorothiazide Sodium. This method is particularly effective for identifying variability within and between different manufacturing lots of the drug product.
Research conducted by the University of Kentucky Drug Quality Task Force utilized Fourier transform near-infrared spectrometry (FTNIR) to screen multiple vials of Chlorothiazide Sodium for injection. contactincontext.orgnih.gov The analysis of NIR spectra can reveal subtle differences in the physical and chemical properties of the lyophilized powder, which may not be apparent through visual inspection. contactincontext.org By employing Principal Component Analysis (PCA), a statistical method used to reduce the dimensionality of complex datasets, researchers can effectively identify outliers and quantify variability. contactincontext.orgnirpyresearch.com
In one study, analysis of 204 vials from 28 different lots of Chlorothiazide Sodium identified 13 vials (6.4%) as outliers, with deviations ranging from 3.1 to 6.9 standard deviations (SDs) from the center of the spectral library. nih.gov Furthermore, intra-lot variability was also detected, where two out of six vials from a single lot were found to be displaced by 4.0 and 4.2 SDs from the lot's center. nih.govnih.gov These findings underscore the sensitivity of NIR spectroscopy in detecting inconsistencies in the final product. The variations in the spectra, particularly in the 6000 to 7000 cm⁻¹ range, can indicate potential quality defects. contactincontext.org
| Analysis Type | Number of Vials Screened | Number of Lots | Key Findings | Reference |
|---|---|---|---|---|
| Inter-Lot Variability | 204 | 28 | 13 vials (6.4%) were identified as outliers (>3 SDs). | nih.gov |
| Intra-Lot Variability | 6 | 1 | 2 vials were displaced by 4.0 and 4.2 SDs from the lot center. | nih.govnih.gov |
Electrochemical Methods for Compound Detection
Electrochemical methods offer high sensitivity, cost-effectiveness, and rapid analysis for the detection and quantification of chlorothiazide (the active component of Chlorothiazide Sodium). nih.gov Techniques such as cyclic voltammetry (CV) and differential pulse voltammetry (DPV) are frequently employed, often using chemically modified electrodes to enhance performance. nih.govnih.gov
The electrochemical oxidation of hydrochlorothiazide (HCTZ) is the principle behind its detection. Studies have shown that the oxidation process is irreversible and diffusion-controlled. scielo.br The sensitivity and selectivity of the detection can be significantly improved by modifying the surface of the working electrode. For instance, a carbon paste electrode modified with polypyrrole nanotubes (PPy-NTs/CPEs) demonstrated a linear response for HCTZ concentrations from 5.0 to 400.0 μM, with a detection limit of 1.5 μM using the DPV method. nih.gov
Another approach utilized a screen-printed electrode modified with CoMoO4 nanosheets, which enhanced the anodic peak currents for HCTZ by nearly four times compared to the unmodified electrode. srce.hr This sensor achieved a very low detection limit of 0.05 μM. srce.hr Similarly, a glassy carbon electrode modified with Ce³⁺/NiO hexagonal nanoparticles also provided a low detection limit of 0.03 μM. echemcom.com These modified electrodes work by electrocatalytically oxidizing the HCTZ at a less positive potential, thereby increasing the oxidation current and improving the sensitivity of the measurement. nih.gov
| Electrode Type | Analytical Technique | Linear Range (μM) | Limit of Detection (LOD) (μM) | Reference |
|---|---|---|---|---|
| Polypyrrole Nanotubes Modified Carbon Paste Electrode (PPy-NTs/CPEs) | DPV | 5.0 - 400.0 | 1.5 | nih.gov |
| CoMoO4 Nanosheets Modified Screen-Printed Electrode (CoMoO4 NSs-SPE) | DPV | 0.1 - 400.0 | 0.05 | srce.hr |
| Ce³⁺/NiO Hexagonal Nanoparticles Modified Glassy Carbon Electrode | DPV | 0.1 - 700.0 | 0.03 | echemcom.com |
Capillary Electrophoresis (CE) and Capillary Zone Electrophoresis (CZE)
Capillary electrophoresis (CE) and its most common mode, capillary zone electrophoresis (CZE), are powerful separation techniques that offer high efficiency, short analysis times, and low consumption of samples and reagents. scielo.brscielo.br These methods have been successfully applied to the quality control of pharmaceutical formulations containing hydrochlorothiazide. scielo.br
An ultra-fast CZE method has been developed for the determination of HCTZ in combination with other active pharmaceutical ingredients. scielo.brscite.ai This method allows for the analysis of samples in under one minute, achieving high-resolution separation (r > 1.3). scielo.br The separation is typically performed in a fused silica capillary under a high applied potential. scielo.brnih.gov
Key to the success of the separation is the composition of the background electrolyte (BGE). A simple BGE consisting of 10 mmol L⁻¹ boric acid with the pH adjusted to 9.0 with sodium hydroxide has proven effective. scielo.br The performance of the CZE method is characterized by excellent stability, with low relative standard deviation (RSD) values for peak area (< 4.0%) and migration times (< 1.7%), and good accuracy with recovery values of 100 ± 5%. scielo.brscielo.br These attributes make CZE a robust and environmentally friendly method for the routine analysis of Chlorothiazide Sodium.
| Parameter | Condition / Value | Reference |
|---|---|---|
| Technique | Capillary Zone Electrophoresis (CZE) | scielo.br |
| Capillary | Fused silica, 50 cm total length, 50 μm i.d. | scielo.br |
| Background Electrolyte (BGE) | 10 mmol L⁻¹ Boric Acid, pH 9.0 with NaOH | scielo.br |
| Separation Potential | +20 kV | scielo.br |
| Injection | Hydrodynamic, 25 kPa for 1.0 s | scielo.br |
| Analysis Time | < 1 minute | scielo.br |
| Resolution | > 1.3 | scielo.br |
| RSD (Peak Area) | < 4.0% | scielo.br |
| RSD (Migration Time) | < 1.7% | scielo.br |
Crystallographic Techniques for Structural Elucidation
Crystallographic techniques, particularly single-crystal and powder X-ray diffraction, are indispensable for the definitive structural elucidation of Chlorothiazide Sodium. researchgate.net These methods provide precise information about the atomic arrangement, crystal system, and intermolecular interactions within the solid state.
The crystal structure of Chlorothiazide Sodium has been determined to be a monosodium dihydrate. researchgate.net It crystallizes in the triclinic system with the space group P-1. researchgate.net The structure reveals a self-assembled, polymeric-type suprastructure. In this arrangement, the unit cell contains two chlorothiazide molecules that are linked together with sodium cations via water bridges. researchgate.net
This crystalline material is stable between 10-90% relative humidity (RH) at 25°C. researchgate.net Further processing can yield a crystalline anhydrous form, which is stable in the range of 0-20% RH at the same temperature. researchgate.net The detailed structural information obtained from X-ray diffraction is vital for understanding the physicochemical properties of the salt form, such as its solubility, which for the dihydrate is approximately 400-fold higher than that of the parent chlorothiazide. researchgate.net Ab initio structure determination from high-quality powder diffraction data has also been successfully used to solve the triclinic structure, identifying all 17 non-hydrogen atom positions. rsc.org
| Parameter | Value | Reference |
|---|---|---|
| Crystal System | Triclinic | researchgate.net |
| Space Group | P-1 | researchgate.net |
| Solid-State Form | Monosodium dihydrate | researchgate.net |
| Structural Feature | Self-assembly polymeric-type suprastructure with water bridges | researchgate.net |
| Stability of Dihydrate | Stable in 10-90% RH at 25°C | researchgate.net |
| Anhydrous Form | Crystalline, stable in 0-20% RH at 25°C | researchgate.net |
Compound Names Mentioned
| Compound Name |
|---|
| Chlorothiazide |
| Chlorothiazide Sodium |
| Hydrochlorothiazide |
| Boric Acid |
| Sodium Hydroxide |
Preclinical Model Systems for Mechanistic Elucidation
In Vitro Cellular Models
In vitro cellular models provide a controlled environment to dissect the specific molecular interactions of chlorothiazide (B1668834) sodium.
Cultured Renal Tubular Epithelial Cell Lines (e.g., mpkCCD cells)
Cultured renal tubular epithelial cells are fundamental tools for studying the direct effects of chlorothiazide on the kidney. Cell lines such as immortalized mouse distal convoluted tubule (MDCT) cells and mouse cortical collecting duct (mpkCCD) cells are frequently employed. nih.govnih.govnih.gov
Studies using MDCT cells have been instrumental in clarifying the mechanisms of chlorothiazide action. For instance, research has shown that chlorothiazide inhibits the uptake of sodium (Na+) and chloride (Cl-) in these cells. nih.gov Specifically, at a concentration of 10⁻⁴ M, chlorothiazide inhibited Na+ uptake by 40% and Cl- uptake by 50%. nih.gov This inhibition leads to a hyperpolarization of the cell membrane, which in turn stimulates calcium (Ca2+) and magnesium (Mg2+) uptake. nih.govnih.gov In one study, chlorothiazide (10⁻⁴ M) stimulated Ca2+ uptake by 45% and increased intracellular Ca2+ levels from a baseline of 91 nM to 654 nM. nih.gov A separate study demonstrated a 58% increase in Mg2+ uptake with chlorothiazide treatment. nih.gov
Interestingly, while the primary target of chlorothiazide is the Na-Cl cotransporter (NCC), which is not expressed in mpkCCD cells, studies have used this cell line to investigate NCC-independent effects. nih.gov For example, research into lithium-induced nephrogenic diabetes insipidus showed that hydrochlorothiazide (B1673439) could attenuate the downregulation of the aquaporin-2 (AQP2) water channel in mpkCCD cells, suggesting a mechanism of action beyond its direct effect on NCC. nih.gov
Cell-Based Assays for Ion Transporter Activity (e.g., Iodide Uptake)
To quantify the activity of the Na-Cl cotransporter (NCC) and the inhibitory effect of chlorothiazide, researchers use specialized cell-based assays. A novel and effective method involves measuring thiazide-sensitive iodide (I⁻) uptake in cells engineered to express NCC, such as human embryonic kidney (HEK293) cells. physiology.orgnih.govresearchgate.net Since NCC can transport iodide in addition to chloride, iodide uptake serves as a reliable proxy for NCC activity. nih.gov
In this assay, NCC-expressing cells show a robust, Na+-dependent iodide uptake that is sensitive to thiazide diuretics. nih.gov The activity is measured by monitoring changes in intracellular iodide concentration, often using a halide-sensitive yellow fluorescent protein (YFP). physiology.orgnih.gov The addition of hydrochlorothiazide (a related thiazide) completely blocks the iodide uptake, confirming that the transport is mediated by NCC. physiology.orgphysiology.org This system is valuable for studying the function of wild-type NCC and for analyzing loss-of-function mutations associated with conditions like Gitelman syndrome. physiology.orgresearchgate.net
In Vitro Permeability Models (e.g., Everted Gut Sac, Sartorius Absorption Simulator)
To assess the absorption characteristics of chlorothiazide, in vitro permeability models that simulate the intestinal barrier are used. The everted gut sac (EGS) model and the Sartorius Absorption Simulator are two such systems. ualberta.canih.govualberta.ca Chlorothiazide is classified as a Biopharmaceutics Classification System (BCS) class IV drug, meaning it has both low solubility and low permeability. ualberta.canih.gov
Comparative studies have been conducted to evaluate the performance of these models. In one study, the apparent permeability coefficient (Papp) of chlorothiazide was measured using both the EGS and Sartorius models. The results showed a significant difference, with the EGS model yielding a lower permeability value. ualberta.canih.gov This suggests that the Sartorius simulator, which primarily models passive diffusion, may have limitations for a drug like chlorothiazide where other transport mechanisms might be involved. ualberta.canih.gov The EGS technique, which utilizes actual intestinal tissue, is considered a valuable tool for assessing the permeability of various drug classes. ualberta.canih.gov
| Model | Apparent Permeability Coefficient (Papp) (cm/s) | Reference |
|---|---|---|
| Everted Gut Sac (EGS) | 0.451 ± 0.085 | ualberta.ca |
| Sartorius SM 16750 | 0.814 ± 0.077 | ualberta.ca |
Ex Vivo Tissue Models
Ex vivo models bridge the gap between in vitro cell cultures and in vivo animal studies by using intact tissue preparations.
Isolated Renal Tubule Preparations
The isolated perfused rat kidney is a key ex vivo model for studying the renal transport kinetics of chlorothiazide. nih.govnih.govtandfonline.com This preparation allows researchers to examine drug handling by the kidney in a controlled environment, independent of systemic physiological factors. Studies using this model have demonstrated that the secretion of chlorothiazide into the renal tubules is an active, carrier-mediated process that depends on the unbound (free) drug concentration in the perfusate. nih.gov
By altering protein concentrations in the perfusate, researchers showed that a 14-fold increase in the free fraction of chlorothiazide resulted in a 3-fold increase in its renal and secretion clearances. nih.gov These experiments allowed for the estimation of the transport maximum (Vm) and the Michaelis constant (Km), key parameters of this active transport system. nih.gov Further studies using this model have investigated how factors like perfusion flow rate, influenced by substances such as angiotensin II, can significantly alter the clearance of chlorothiazide. nih.gov
| Kinetic Parameter | Value | Reference |
|---|---|---|
| Maximum Velocity of Secretion (Vm) | 85.6 µg/min | nih.gov |
| Michaelis Constant (Km) | 2.1 µg/mL | nih.gov |
In Vivo Animal Models for Physiological and Molecular Studies
In vivo animal models, primarily rodents, are indispensable for understanding the integrated physiological and molecular effects of chlorothiazide. These studies allow for the examination of drug effects within a complete biological system.
Rats and mice are commonly used to investigate the renal response to both acute and chronic chlorothiazide administration. portlandpress.comphysiology.org Micropuncture studies in rats have shown that the long-term effects of chlorothiazide involve a decrease in the glomerular filtration rate and an increase in fractional reabsorption in the proximal tubule. portlandpress.com This adaptation reduces the delivery of filtrate to the distal convoluted tubule, the primary site of chlorothiazide's inhibitory action. portlandpress.com
Genetically Modified Animal Models (e.g., NCC Knockout Mice)
Genetically modified animal models, especially mice with a targeted disruption of the gene encoding the Na-Cl cotransporter (NCC; SLC12A3), have been instrumental in dissecting the mechanisms of chlorothiazide and its derivatives. frontiersin.orgnih.gov The NCC is the primary target of thiazide diuretics, responsible for 5-10% of sodium chloride reabsorption in the kidney's distal convoluted tubule (DCT). physiology.org
Studies using NCC knockout (KO) mice reveal a complex physiological response. These mice exhibit features similar to Gitelman's syndrome, a human genetic disorder caused by loss-of-function mutations in the NCC gene. frontiersin.orgjci.org The phenotype includes hypocalciuria (low urinary calcium), hypomagnesemia (low blood magnesium), and increased renin expression. frontiersin.orgjci.org
A key finding from research on NCC KO mice is that the effects of thiazides are not solely dependent on their diuretic action via NCC inhibition. For instance, hydrochlorothiazide (HCTZ), a derivative of chlorothiazide, failed to lower arterial pressure in NCC KO mice on a normal diet. frontiersin.orgplos.org However, when these mice were subjected to a sodium-restricted diet or in models with additional genetic modifications like pendrin/NCC double-knockout, HCTZ did elicit a significant reduction in arterial pressure. frontiersin.orgplos.org This suggests that the hypotensive effects of thiazides are enhanced in states of volume depletion and underlying vasoconstriction. frontiersin.orgplos.org
Furthermore, even in the absence of NCC, thiazides can induce natriuresis (sodium excretion). frontiersin.orgunil.ch This effect appears to be mediated through the inhibition of other transporters, such as the Na+-driven chloride–bicarbonate exchanger (NDCBE; SLC4A8). frontiersin.org In NCC/NDCBE double-knockout mice, the natriuretic effect of HCTZ was absent, supporting the role of NDCBE as an alternative target. frontiersin.org
The table below summarizes key findings from studies on NCC knockout mice.
| Model | Condition | Effect of Thiazide (Hydrochlorothiazide) | Implication |
| NCC KO Mice | Normal Salt Diet | No significant reduction in arterial pressure. frontiersin.orgplos.org | The hypotensive effect is context-dependent. |
| NCC KO Mice | Salt-Restricted Diet | Significant reduction in arterial pressure. frontiersin.orgplos.org | Volume depletion enhances the non-diuretic hypotensive action of thiazides. plos.org |
| Pendrin/NCC Double KO Mice | Volume Depleted | Greater reduction in arterial pressure compared to salt-restricted NCC KO mice. frontiersin.org | The magnitude of blood pressure reduction correlates with underlying vasoconstriction. frontiersin.org |
| NCC KO Mice | N/A | Increased Na+ excretion (natriuresis). frontiersin.orgunil.ch | Thiazides have off-target effects, likely on the NDCBE transporter. frontiersin.org |
| BK/NCC Double KO Mice | Salt-Restricted Diet | Significant reduction in blood pressure. plos.org | The hypotensive effect is not mediated by the activation of Ca2+-activated K+ (BK) channels. plos.org |
| NCC KO Mice | N/A | Downregulation of the epithelial Mg2+ channel Trpm6, contributing to hypomagnesemia. jci.org | Provides a molecular mechanism for thiazide-associated hypomagnesemia. jci.org |
Pharmacological Intervention Studies in Animal Models
Pharmacological intervention studies in various animal models, primarily rats and mice, have been crucial for exploring the multifaceted actions of chlorothiazide and related compounds. These studies often involve administering the drug under specific conditions or in combination with other agents to isolate its effects.
One area of investigation is the interaction between thiazides and other physiological systems. For example, studies in rats have explored how chlorothiazide-induced changes in electrolytes and fluid volume lead to a hypotensive effect. ahajournals.org Early research demonstrated that while chlorothiazide reduces plasma and extracellular fluid volume, this reduction alone is not sufficient to explain the sustained drop in blood pressure, pointing toward an effect on vascular resistance. ahajournals.org
More recent studies have used pharmacological tools to probe specific molecular pathways. In one study, the role of Ca2+-activated K+ (BK) channels in the hypotensive effect of HCTZ was investigated in NCC KO mice. plos.org By administering paxilline, a BK channel blocker, researchers found that the blood pressure-lowering effect of HCTZ persisted, indicating that BK channel activation is not the primary mechanism for this non-diuretic action. plos.org
Another line of research involves the interaction of thiazides with hormonal systems. Fibroblast growth factor-23 (FGF23) has been shown to regulate the NCC. embopress.org In mouse models, elevated FGF23 increased NCC abundance and sodium uptake, leading to hypertension. embopress.org Importantly, the administration of chlorothiazide was able to block this FGF23-induced volume expansion and heart hypertrophy, demonstrating a direct pharmacological counteraction. embopress.org
Studies have also examined the immunological effects of thiazides. In a mouse model of contact hypersensitivity, hydrochlorothiazide, both alone and in combination with captopril, was found to suppress the immune response by affecting macrophage functions, including their antigen-presenting activity and release of interleukin-12. mdpi.com
The table below presents findings from selected pharmacological intervention studies.
| Animal Model | Intervention | Finding |
| Rats | Hydrochlorothiazide administration | Caused slight hypokalemia and alkalosis. ahajournals.org |
| NCC KO Mice | Hydrochlorothiazide + Paxilline (BK channel blocker) | Blood pressure reduction by HCTZ was not prevented. plos.org |
| Wild-type Mice | Recombinant FGF23 + Chlorothiazide | Chlorothiazide abrogated FGF23-induced volume expansion and cardiac hypertrophy. embopress.org |
| Mice | Hydrochlorothiazide + Captopril | Suppressed contact hypersensitivity response by affecting macrophage function. mdpi.com |
| Hairless Mice | Hydrochlorothiazide + UV Radiation | HCTZ did not significantly increase the risk of developing squamous cell carcinoma in this model. wiley.com |
Biophysical Models for Protein Aggregation Studies
Beyond its effects on renal and vascular systems, recent research has explored the interaction of chlorothiazide with proteins, particularly in the context of amyloid fibrillation, a process implicated in various diseases. nih.govresearchgate.netmdpi.com
Lysozyme (B549824) Amyloid Fibrillation Models
Hen egg-white lysozyme (HEWL) is a widely used model protein for studying the mechanisms of amyloid fibrillation, the process by which proteins misfold and clump together to form insoluble aggregates. nih.govresearchgate.netacs.org Under conditions that induce misfolding (e.g., acidic pH and elevated temperature), HEWL forms amyloid fibrils that can be detected using various biophysical techniques. nih.govresearchgate.netmdpi.com
Studies have demonstrated that chlorothiazide (CTZ) has an inhibitory effect on the fibrillation of HEWL. nih.govresearchgate.netmdpi.com Using a combination of spectroscopic and microscopic methods, researchers observed that chlorothiazide reduces the formation of amyloid fibrils. nih.govresearchgate.net Techniques such as Thioflavin-T (ThT) fluorescence, which specifically binds to amyloid structures, circular dichroism (CD) spectroscopy, and transmission electron microscopy (TEM) all confirmed that chlorothiazide interferes with the aggregation process. nih.govresearchgate.netmdpi.com
The interaction between chlorothiazide and HEWL is believed to occur through spontaneous binding, driven primarily by hydrophobic interactions. nih.govresearchgate.net Computational docking studies have identified specific amino acid residues in HEWL (such as ILE98, GLN57, ASP52, TRP108, TRP63, ILE58, and ALA107) where chlorothiazide binds. nih.govresearchgate.netmdpi.com It is hypothesized that by binding to these aggregation-prone regions, chlorothiazide stabilizes the protein and prevents it from forming large, insoluble fibrils. nih.govresearchgate.netmdpi.com Instead, it appears to promote the formation of smaller, soluble aggregates. nih.govresearchgate.net TEM images show that chlorothiazide induces morphological changes in the typical structure of the amyloid fibrils. nih.govresearchgate.net
These findings suggest an "anti-amyloidogenic" activity for chlorothiazide, highlighting a novel potential mechanism of action that is distinct from its well-known diuretic and antihypertensive properties. nih.govresearchgate.netmdpi.com
The table below summarizes the key biophysical findings.
| Technique | Observation in Presence of Chlorothiazide (CTZ) | Interpretation |
| Turbidity & Rayleigh Light Scattering | Decreased, indicating smaller particles. nih.govmdpi.com | CTZ interferes with the formation of large amyloid aggregates. nih.gov |
| Thioflavin-T (ThT) Fluorescence | Reduced fluorescence intensity. nih.govresearchgate.net | CTZ inhibits the formation of β-sheet-rich amyloid fibrils. nih.gov |
| Transmission Electron Microscopy (TEM) | Fewer and morphologically altered fibrils. nih.govresearchgate.netnih.gov | CTZ directly inhibits fibril formation and changes their structure. researchgate.net |
| Circular Dichroism (CD) Spectroscopy | No significant change in α-helix and β-sheet content at tested concentrations. nih.govresearchgate.net | The anti-aggregation effect is not due to major secondary structure changes. nih.gov |
| Molecular Docking | Binding energy of -6.58 kcal/mol; interaction with key hydrophobic and hydrogen-bonding residues. nih.govresearchgate.netmdpi.com | CTZ binds to and stabilizes aggregation-prone regions of lysozyme. researchgate.netmdpi.com |
Systems Biology and Omics Approaches in Chlorothiazide Sodium Research
Proteomics for Protein Expression and Interaction Profiling
Proteomics involves the large-scale study of proteins, their expression levels, modifications, and interactions. This approach helps to identify the direct targets of a drug and the subsequent changes in protein networks that mediate its therapeutic and other effects.
Identification of Differentially Expressed Proteins
The identification of proteins that are differentially expressed following drug administration is a key application of proteomics. While comprehensive proteomic profiling specific to Chlorothiazide (B1668834) sodium is limited, research on the related compound hydrochlorothiazide (B1673439) has provided initial findings.
| Protein Name | Organism | Effect | Significance |
|---|---|---|---|
| Beta-microseminoprotein | Rat | Significantly Changed | Identified as a protein with altered levels post-treatment, though not previously established as a disease biomarker. oup.comabdominalkey.com |
| EGF-containing fibulin-like extracellular matrix protein 1 | Rat | Significantly Changed | Another protein identified with altered expression, its specific relevance to diuretic action is yet to be determined. oup.comabdominalkey.com |
Mapping Protein Networks and Pathways
Beyond identifying individual proteins, proteomics can map the complex interactions and pathways affected by a drug. Research on Chlorothiazide has explored its direct interaction with specific proteins, providing clues about its molecular-level activities.
A study investigating the interaction between Chlorothiazide (CTZ) and hen egg white lysozyme (B549824) (HEWL), a model protein, demonstrated that CTZ can bind to aggregation-prone regions of the protein. mdpi.com This binding was shown to stabilize the protein structure and inhibit the formation of amyloid fibrils. mdpi.com Computational docking studies identified the specific amino acid residues of HEWL involved in this interaction. mdpi.com This suggests a potential anti-aggregation effect of Chlorothiazide, which could be relevant in conditions associated with protein misfolding. mdpi.com
| Interacting Protein | Key Findings | Interacting Residues | Potential Implication |
|---|---|---|---|
| Hen Egg White Lysozyme (HEWL) | Chlorothiazide binds to HEWL, inhibiting amyloid fibril formation and stabilizing the protein structure. mdpi.com | ILE98, GLN57, ASP52, TRP108, TRP63, ILE58, ALA107 | Suggests a potential role for Chlorothiazide in modulating protein aggregation pathways. mdpi.com |
Metabolomics for Metabolic Pathway Analysis
Metabolomics is the systematic study of the unique chemical fingerprints that specific cellular processes leave behind—the metabolites. This field provides a snapshot of the physiological state of a cell or organism and can reveal how drug administration alters metabolic pathways.
Targeted and Untargeted Metabolite Profiling
Metabolomic studies can be broadly categorized as targeted or untargeted. Untargeted metabolomics aims to measure as many metabolites as possible in a sample to gain a broad overview of metabolic changes, which is useful for hypothesis generation. aap.org In contrast, targeted metabolomics focuses on quantifying a specific, predefined set of metabolites, often to test a particular hypothesis or validate findings from an untargeted study. aap.org
Research into thiazide diuretics has utilized both approaches. For instance, untargeted metabolomics performed on plasma samples from patients treated with hydrochlorothiazide (HCTZ) identified thirteen metabolites that were significantly associated with both systolic and diastolic blood pressure responses. nih.gov This initial, broad-scope analysis paved the way for more focused investigations.
Elucidation of Altered Metabolic Pathways in Response to Chlorothiazide Sodium
By analyzing the changes in metabolite concentrations, researchers can identify the metabolic pathways that are perturbed by a drug. While specific metabolomics data for Chlorothiazide sodium are scarce, studies on HCTZ have highlighted several key pathways.
Pathway analysis of metabolites found to be associated with HCTZ's blood pressure response identified the sphingolipid metabolic pathway as highly significant. oup.com Further integration of genomics and lipidomics data supported this finding, suggesting that variations in genes within this pathway, such as SPTLC3, could influence patient response to HCTZ. oup.com
Another comparative study found that HCTZ therapy led to slight increases in plasma levels of carnitine, propionylcarnitine, and butyrylcarnitine. nih.gov The same study noted that HCTZ tended to increase metabolites within the urea (B33335) cycle , such as urea and citrulline. nih.gov
| Metabolic Pathway | Altered Metabolites | Study Finding | Reference |
|---|---|---|---|
| Sphingolipid Metabolism | Sphingomyelins (N24:2, N24:3, N16:1, N22:1) | Identified as the most significant pathway associated with HCTZ blood pressure response in a pathway analysis of 13 key metabolites. | oup.com |
| Urea Cycle | Urea, Citrulline | HCTZ therapy tended to increase levels of these urea cycle metabolites. | nih.gov |
| Fatty Acid Metabolism (Carnitines) | Carnitine, Propionylcarnitine, Butyrylcarnitine | HCTZ therapy resulted in slight increases in these plasma carnitine levels. | nih.gov |
| Netrin Signaling Pathway | Arachidonic acid | An integrated genomics-metabolomics analysis highlighted this pathway as being associated with HCTZ blood pressure response. | nih.gov |
Transcriptomics and Gene Expression Studies
Transcriptomics is the study of the complete set of RNA transcripts produced by the genome under specific circumstances. Gene expression studies reveal which genes are activated or deactivated in response to a drug, providing critical information about the drug's mechanism of action and its effects on cellular function.
Research has shown that Chlorothiazide directly influences the expression of specific genes involved in renal calcium handling. In a mouse study, the administration of Chlorothiazide (CTZ) led to the upregulation of renal gene expression for several key calcium transport proteins, particularly when volume contraction was prevented with salt supplementation. This suggests that under certain conditions, Chlorothiazide actively modulates the machinery for calcium reabsorption in the kidney. oup.com
Furthermore, extensive transcriptomic and genome-wide association studies (GWAS) on hydrochlorothiazide have identified several genes and genetic variants that are associated with the variability in blood pressure response to thiazide diuretics. These studies highlight that an individual's genetic makeup can significantly influence the efficacy of the treatment.
| Gene | Drug | Effect on Expression | Key Research Finding | Reference |
|---|---|---|---|---|
| TRPV5 | Chlorothiazide | Upregulated | Renal gene expression of this apical calcium channel was increased in mice treated with CTZ and salt supplementation. | oup.com |
| Calbindin-D(28k) | Chlorothiazide | Upregulated | Expression of this calcium-binding protein was increased in the kidney with CTZ treatment under salt-replete conditions. | oup.com |
| Calbindin-D(9k) | Chlorothiazide | Upregulated | Similar to Calbindin-D(28k), its gene expression was increased in response to CTZ with salt supplementation. | oup.com |
| VASP (Vasodilator-stimulated phosphoprotein) | Hydrochlorothiazide | Increased | Higher baseline mRNA expression was associated with good responders to HCTZ. A specific genetic variant (rs10995) was linked to both increased expression and better blood pressure response. | abdominalkey.comresearchgate.net |
| CEBPD | Hydrochlorothiazide / Chlorthalidone (B1668885) | Differentially Expressed | Identified as a potential biomarker for blood pressure response to thiazide diuretics in a whole transcriptome sequencing analysis. | researchgate.net |
| TSC22D3 | Hydrochlorothiazide / Chlorthalidone | Differentially Expressed | Along with CEBPD, identified as a potential biomarker for blood pressure response to thiazide diuretics. | researchgate.net |
Integrated Omics Approaches for Comprehensive Mechanistic Insights
Systems biology and integrated omics represent a paradigm shift in understanding the multifaceted effects of pharmaceuticals like chlorothiazide sodium. Rather than focusing on a single molecular target, these approaches analyze the entirety of molecular changes across different biological strata—such as genes (genomics), proteins (proteomics), and metabolites (metabolomics)—to construct a holistic view of the drug's mechanism of action and the body's response. researchgate.net This is particularly crucial for elucidating complex phenomena like diuretic resistance, where the kidney develops compensatory mechanisms that limit the drug's long-term efficacy. nih.govnih.gov
Research employing systems biology has revealed that the response to thiazide diuretics is not confined to the distal convoluted tubule but involves a complex, integrated network of adaptive responses across multiple cell types within the kidney. nih.govjci.org Studies in animal models have used global transcriptional profiling and other systems-level analyses to uncover these compensatory networks. jci.org For instance, research on mice lacking the SPAK kinase, which is essential for activating the thiazide-sensitive Na-Cl cotransporter (NCC), identified an adaptive response involving at least six different renal cell types. nih.govjci.org This intricate response included changes in transporters like the sodium-independent chloride/bicarbonate transporter pendrin and the induction of specific signaling pathways, highlighting a level of complexity that could not be predicted by traditional pharmacological studies. jci.org By integrating data from various omics platforms, researchers can move beyond the primary mechanism of action to understand the secondary effects, resistance mechanisms, and off-target interactions that define the complete physiological impact of chlorothiazide sodium. researchgate.net
Correlation of Proteomic and Metabolomic Data
The integration of proteomics and metabolomics provides a powerful method for linking changes in protein expression to functional biochemical outcomes. revespcardiol.org This approach is founded on the principle that alterations in the proteome, which includes enzymes, transporters, and signaling proteins, will directly influence the concentrations of metabolites within a biological system. nih.gov By correlating these two datasets, researchers can build comprehensive models of metabolic pathways and identify how they are perturbed by a drug such as chlorothiazide. mdpi.com
Methodologically, this correlation involves sophisticated statistical analyses. The Pearson correlation coefficient is often calculated to assess the relationship between the abundance of specific proteins and metabolites across different experimental conditions. mdpi.com The results are frequently visualized using correlation network diagrams and heatmaps, where positive correlations might suggest an enzyme and its product, while negative correlations could indicate feedback inhibition or other regulatory interactions. nih.govmdpi.com
In the context of thiazide diuretics, integrated omics studies have begun to unravel the molecular basis for variable drug responses. For example, research combining genomics, metabolomics, and lipidomics has been used to investigate the blood pressure response to hydrochlorothiazide, a closely related thiazide diuretic. ahajournals.org Such studies correlate genetic variants with levels of specific metabolites, providing insights into how an individual's genetic makeup can influence the metabolic response to the drug. ahajournals.org This type of integrated analysis is critical for understanding the functional consequences of protein-level changes and for identifying novel biomarkers that could predict therapeutic efficacy. revespcardiol.orgnih.gov
Identification of Signaling Pathways Relevant to Its Action (e.g., Ceramide, S1P, eNOS)
Integrated omics approaches are instrumental in identifying the key signaling pathways that mediate the broader physiological effects of chlorothiazide beyond its primary diuretic function. These pathways involve a network of bioactive molecules and enzymes whose interplay determines cellular responses.
Ceramide and Sphingosine-1-Phosphate (S1P)
The sphingolipid metabolic pathway, which involves the bioactive lipids ceramide and sphingosine-1-phosphate (S1P), has been identified as a significant modulator of the response to thiazide diuretics. ahajournals.org Ceramide and S1P often exert opposing effects in what is known as the "sphingolipid rheostat"; ceramide is generally associated with pro-apoptotic and anti-proliferative signals, while S1P promotes cell survival, growth, and proliferation. genome.jpplos.orgmdpi.com The balance between these two molecules is critical in determining cell fate and function. mdpi.com
Dysregulation of sphingolipid metabolism is implicated in kidney disease, where an imbalance can lead to podocyte damage and disease progression. mdpi.comresearchgate.net Research has directly linked this pathway to the therapeutic action of hydrochlorothiazide. A pharmacometabolomic study identified significant associations between genetic variants in the SPTLC3 gene, which is part of the sphingolipid pathway, and the blood pressure response to hydrochlorothiazide. ahajournals.org The study further demonstrated through lipidomics that the levels of specific sphingomyelins (precursors to ceramide) correlated significantly with the change in blood pressure, suggesting they may act as mediators of the drug's effect. ahajournals.org
| Sphingolipid Species | Correlation with Diastolic BP Response (r-value) | p-value | Correlation with Systolic BP Response (r-value) | p-value |
|---|---|---|---|---|
| N24:2 | -0.421 | 0.007 | -0.356 | 0.026 |
| N16:1 | -0.282 | 0.082 | -0.231 | 0.154 |
| N22:1 | -0.266 | 0.102 | -0.257 | 0.114 |
Endothelial Nitric Oxide Synthase (eNOS)
The endothelial nitric oxide synthase (eNOS) pathway is another critical signaling axis influenced by chlorothiazide. eNOS produces nitric oxide (NO), a potent vasodilator that plays a key role in regulating blood pressure, vascular tone, and endothelial health. magtech.com.cn Studies have shown that treatment with hydrochlorothiazide can significantly increase the expression of eNOS protein in the heart of spontaneously hypertensive rats, suggesting a beneficial effect on cardiac remodeling that is independent of blood pressure reduction alone. magtech.com.cn
Furthermore, the S1P signaling pathway is directly linked to eNOS activation. Exogenous S1P acts as an activator of eNOS through its receptors S1PR1 and S1PR3. frontiersin.orgnih.gov This connection suggests that chlorothiazide's influence on sphingolipid metabolism could, in turn, modulate vascular function via the eNOS pathway. Pharmacogenetic studies have also explored the impact of genetic variations within the eNOS gene on the response to hydrochlorothiazide. nih.gov One study found that the Glu298→Asp polymorphism in the eNOS gene made a statistically significant contribution to the interindividual variation in diastolic blood pressure response to the drug. nih.gov This highlights that an individual's genetic predisposition related to the eNOS pathway can influence the therapeutic outcome of chlorothiazide treatment.
Degradation Pathways and Environmental Fate Research
Chemical Stability and Degradation Product Identification
The chemical stability of chlorothiazide (B1668834) sodium is a critical factor in its formulation and environmental impact. Research has focused on understanding its degradation under various stress conditions, including hydrolysis, photolysis, and thermal stress.
Hydrolysis is a significant degradation pathway for many pharmaceutical compounds, involving the cleavage of chemical bonds by water molecules. The hydrolytic degradation of chlorothiazide has been studied under acidic, basic, and neutral conditions.
Under both acidic and basic conditions, the hydrolysis of chlorothiazide proceeds through different intermediates. rsc.org In alkaline solutions, a proposed mechanism involves the formation of N-(2-amino-4-chloro-5-sulfamoylphenylsulfonyl) formamide (B127407). rsc.orgnih.gov Conversely, under acidic conditions, the formation of 5-chloro-2,4-disulfamoylformanilide is suggested as an intermediate. rsc.org A related compound, hydrochlorothiazide (B1673439), which can be a process impurity and a photodegradation product of chlorothiazide, has been shown to degrade into 4-amino-6-chloro-1,3-benzenedisulfonamide (B194629) (DSA) through hydrolysis. scielo.brresearchgate.net Studies on hydrochlorothiazide revealed degradation of 15% in 1 mol L-1 HCl and 22% in neutral conditions at 80°C. scielo.br
The kinetics of hydrolytic degradation are often pseudo-first order in aqueous formulations due to the excess of water. rsc.org
Table 1: Hydrolytic Degradation Products of Related Thiazides
| Compound | Condition | Degradation Product |
|---|---|---|
| Hydrochlorothiazide | Acidic, Basic, Neutral Hydrolysis | 4-amino-6-chloro-1,3-benzenedisulfonamide (DSA) scielo.brresearchgate.net |
| Chlorothiazide | Basic Hydrolysis | N-(2-amino-4-chloro-5-sulfamoylphenylsulfonyl) formamide rsc.org |
| Chlorothiazide | Acidic Hydrolysis | 5-chloro-2,4-disulfamoylformanilide rsc.org |
Exposure to light can induce photodegradation of chlorothiazide. Studies have shown that when exposed to UV light, chlorothiazide can undergo photodehalogenation, resulting in a degradation product with a mass-to-charge ratio (m/z) of 259.9. scispace.comnih.gov In some studies, hydrochlorothiazide, a related thiazide, was found to be relatively stable under photolytic conditions, while in others it was shown to be photodegraded to chlorothiazide. scielo.brresearchgate.net The photolytic decomposition of hydrochlorothiazide in water, when irradiated with a solar simulator or direct sunlight, has been found to yield three photoproducts. researchgate.net One of the main degradation products identified from the photolysis of hydrochlorothiazide is 4-amino-6-chloro-1,3-benzenedisulfonamide (DSA). researchgate.net
Table 2: Photolytic Degradation of Thiazides
| Compound | Condition | Key Findings |
|---|---|---|
| Chlorothiazide | UV Light Exposure | Undergoes photodehalogenation. scispace.comnih.gov |
| Hydrochlorothiazide | UV Light Exposure | Can degrade to chlorothiazide. researchgate.net |
| Hydrochlorothiazide | Solar Simulator/Sunlight | Yields three photoproducts, including 4-amino-6-chloro-1,3-benzenedisulfonamide (DSA). researchgate.netresearchgate.net |
Thermal stability studies are essential to ensure the integrity of a drug substance during storage and processing. Chlorothiazide has a high melting point of approximately 350°C, at which it also degrades. researchgate.net Studies on the related compound hydrochlorothiazide have shown it to be stable when exposed to dry heat at 70°C for three days. scielo.br However, under thermal stress conditions (105°C for 30 minutes), hydrochlorothiazide was found to degrade by 5.13%. yagcwchirala.ac.in Thermal decomposition of chlorothiazide sodium may produce smoke and toxic fumes, including oxides of carbon and nitrogen. fresenius-kabi.us
A novel polymorphic form of chlorothiazide, Form IV, was found to convert to Form I at high temperatures between 150°C and 175°C. researchgate.net
Interactions with Environmental Factors and Media
The fate of chlorothiazide sodium in the environment is influenced by its interactions with various environmental factors and media. Research in this area includes its solubility in different fluids and its transformation in environmental systems.
Supercritical fluid technology, particularly using supercritical carbon dioxide (scCO2), is being explored for particle size reduction to enhance the bioavailability of poorly soluble drugs like chlorothiazide. researchgate.net The solubility of chlorothiazide in scCO2 is a crucial parameter for designing such processes.
Experimental studies have determined the mole fraction solubility of chlorothiazide in scCO2 to be in the range of 0.417 × 10⁻⁵ to 1.012 × 10⁻⁵ at temperatures between 308–338 K and pressures of 130–290 bar. researchgate.netresearchgate.net The addition of polar co-solvents like ethanol, DMSO, and acetone (B3395972) to scCO2 has been investigated to enhance the solubility of chlorothiazide. researchgate.net This research into supercritical fluid processing aims to produce nanoparticles of chlorothiazide with improved therapeutic efficiency. researchgate.netacs.org
Table 3: Solubility of Chlorothiazide in Supercritical Carbon Dioxide
| Temperature (K) | Pressure (bar) | Mole Fraction Solubility |
|---|---|---|
| 308 - 338 | 130 - 290 | 0.417 × 10⁻⁵ to 1.012 × 10⁻⁵ researchgate.netresearchgate.net |
Once released into the environment, pharmaceuticals can undergo various transformations. Studies on the fate of pharmaceuticals in European rivers have detected transformation products of hydrochlorothiazide. acs.org Chlorothiazide itself has been identified as an intermediate in the transformation of hydrochlorothiazide, which further transforms into 4-amino-6-chloro-1,3-benzenedisulfonamide. acs.org These findings highlight the importance of considering transformation products in the environmental risk assessment of pharmaceuticals. researchgate.net
Future Directions and Emerging Research Avenues
Development of Next-Generation Thiazide-Based Modulators
The foundational role of thiazide diuretics in managing hypertension is undisputed, yet the scientific community is actively pursuing the development of next-generation modulators with enhanced specificity and efficacy. oup.com Research efforts are focused on creating novel compounds that can differentiate between the various cation-chloride cotransporters, such as the Na-Cl cotransporter (NCC), the Na-K-2Cl cotransporter (NKCC), and the K-Cl cotransporter (KCC). nih.gov The development of inhibitors that can discriminate between NKCC1 and NKCC2, for instance, could lead to diuretics with fewer side effects. nih.gov
Thiazide-like diuretics, such as chlorthalidone (B1668885) and indapamide, are often favored in research and clinical guidelines due to their longer half-life and data suggesting superior cardiovascular risk reduction compared to traditional thiazide-types like hydrochlorothiazide (B1673439). oup.compharmacist.comahajournals.orgwiley.com This has spurred research into substances structurally related to these thiazide-like diuretics to identify more specific inhibitors of pathways like the Rho–Rho kinase system, which is involved in vasoconstriction. ahajournals.org The ultimate goal is to leverage structural biology to design new small molecules that target the ion translocation pathways and regulatory sites of these cotransporters, promising a new era of diuretics with greater potency and specificity. embopress.orgresearchgate.net
Exploration of Novel Therapeutic Applications Based on Mechanistic Insights
The primary mechanism of chlorothiazide (B1668834)—inhibiting the NCC in the distal convoluted tubule—has opened doors to therapeutic applications beyond diuresis and hypertension. drugbank.comnih.gov
Kidney Stone Prevention: Thiazides have been used for decades to prevent the recurrence of calcium-containing kidney stones. nih.gov The underlying mechanism is their ability to reduce urinary calcium excretion by enhancing calcium reabsorption in the kidney. nih.govnews-medical.netcariguidelines.org However, the efficacy of this application has been a subject of recent debate. The NOSTONE trial, a large randomized controlled study, found that hydrochlorothiazide did not significantly reduce the recurrence of kidney stones compared to a placebo. nih.govnih.gov In contrast, other research suggests that the effect is dose-dependent and that higher doses are associated with greater reductions in urine calcium and fewer stone events. news-medical.net Furthermore, some analyses indicate that long-acting thiazide-like diuretics, such as chlorthalidone, may be more effective than shorter-acting ones like hydrochlorothiazide. cariguidelines.orgdocwirenews.com This conflicting evidence highlights the need for further research to determine the optimal thiazide, dose, and patient population for this indication. news-medical.net
Refinement of Computational Predictive Models
Computational modeling has become a powerful tool for dissecting the complex actions of diuretics and predicting their effects under various physiological conditions. biorxiv.orgnih.gov Researchers have developed sophisticated, sex-specific models of renal epithelial transport to understand how responses to diuretics may differ between males and females. biorxiv.orgnih.gov
These models predict that the diuretic and natriuretic effects can be stronger in hypertensive states compared to normotension, partly due to a downstream shift in the sodium transport load in the nephron. biorxiv.orgnih.gov Simulations also suggest that females may exhibit a more pronounced response to diuretics during hypertension. biorxiv.org Furthermore, computational studies are exploring the influence of circadian rhythms on diuretic efficacy. By simulating drug administration at different times of the day, these models predict that both biological sex and the body's internal clock can significantly alter the effectiveness of different classes of diuretics. physiology.orgbiorxiv.org This line of research is crucial for refining therapeutic strategies and moving towards personalized medicine, where treatment timing and drug selection are tailored to an individual's specific characteristics. biorxiv.org
Table 1: Research Findings on Computational Modeling of Thiazide Diuretics
| Research Area | Key Finding | Implication | Reference(s) |
|---|---|---|---|
| Sex Differences | Computational models predict stronger natriuretic and diuretic effects in females under hypertensive conditions compared to males. | Potential for sex-specific therapeutic strategies in hypertension management. | biorxiv.org, nih.gov |
| Hypertension State | Diuretic effects are predicted to be stronger in hypertension versus normotension due to a downstream shift in Na+ transport load. | Explains enhanced drug efficacy in the primary target condition. | biorxiv.org, nih.gov |
| Circadian Rhythms | The time of day of administration is predicted to significantly impact diuretic effectiveness, with different patterns observed for males and females. | Highlights the potential of chronotherapy to optimize diuretic treatment. | physiology.org, biorxiv.org |
Advanced Omics Integration for Personalized Mechanistic Understanding
The significant inter-individual variability in blood pressure response to chlorothiazide has driven research into the fields of pharmacogenomics and metabolomics. nih.govresearchgate.net These "omics" technologies aim to uncover the molecular basis for these differences and pave the way for personalized medicine. asianpharmtech.commdpi.com
Pharmacogenomics: Genetic studies have identified several single-nucleotide polymorphisms (SNPs) in genes that may predict how a person will respond to thiazide diuretics. researchgate.net For example, variants in genes such as NEDD4L, which is involved in sodium regulation, and PRKCA (Protein Kinase C Alpha), have been associated with blood pressure response. nih.govahajournals.org Identifying these genetic markers not only holds promise for tailoring antihypertensive therapy but also provides deeper insights into the complex mechanisms of blood pressure regulation. nih.gov
Metabolomics: Metabolomics, the large-scale study of small molecules or metabolites, offers a functional readout of an individual's physiological state. asianpharmtech.com By analyzing metabolite profiles before and after treatment, researchers have identified metabolic signatures associated with blood pressure response to thiazides. mdpi.comnih.gov For instance, certain metabolites in the ceramide and sphingosine-1-phosphate signaling pathways, which are involved in vasodilation, have been linked to treatment efficacy. nih.gov
Integrated Approaches: The most powerful insights may come from integrating multiple omics datasets. Studies combining genomics and metabolomics have successfully identified novel genetic variants that are associated with blood pressure response to hydrochlorothiazide. nih.gov This integrative approach has allowed for the creation of genetic "response scores" that can explain a clinically relevant portion of the variability in drug response, representing a significant step toward personalizing antihypertensive therapy. nih.gov
Investigation of Long-Term Molecular and Cellular Adaptations
Chronic administration of chlorothiazide induces a range of molecular and cellular adaptations that are central to its long-term therapeutic effects and emerging applications.
One of the most studied long-term adaptations is the impact on bone metabolism. The sustained reduction in urinary calcium excretion with chronic thiazide use is believed to contribute to the preservation of bone mineral density over time. nih.govaafp.org This effect, if accumulated over many years, may explain the observed reduction in hip fracture risk in some epidemiological studies. nih.gov
The long-term antihypertensive mechanism also involves cellular adaptations beyond simple volume depletion. While the initial blood pressure reduction is due to diuresis, the chronic effect is thought to involve a decrease in peripheral vascular resistance through direct vasodilation. nih.govnih.govpatsnap.com The precise molecular mechanisms are still being elucidated but may involve the modulation of ion channels in vascular smooth muscle, such as calcium-activated potassium channels, or effects on the Rho-Rho kinase signaling pathway. ahajournals.orgdrugbank.com
Furthermore, the long-held view that thiazides are ineffective in patients with advanced chronic kidney disease (CKD) is being challenged. Recent trials, such as the CLICK study focusing on chlorthalidone, have shown significant blood pressure-lowering effects in patients with stage 4 CKD. nih.govoup.com This suggests that the kidney undergoes significant functional adaptations during long-term therapy, allowing the drug to remain effective even when renal function is substantially impaired. nih.govoup.com
Q & A
Q. What experimental methodologies are recommended for synthesizing Chlorothiazide sodium and characterizing its polymorphs?
To synthesize Chlorothiazide sodium, researchers should focus on solvent-based crystallization techniques, as these influence polymorph formation. Key steps include dissolving Chlorothiazide in a sodium hydroxide solution under controlled pH (e.g., 8–10) and temperature (25–50°C). Polymorph characterization requires X-ray diffraction (XRD), differential scanning calorimetry (DSC), and spectroscopic methods (FTIR, Raman) to confirm structural differences. For reproducibility, document solvent ratios, crystallization kinetics, and annealing conditions. Reference established protocols for polymorph screening, such as those in pharmaceutical patent literature .
Q. How does Chlorothiazide sodium inhibit electrolyte reabsorption in the nephron, and what models are used to study this mechanism?
Chlorothiazide primarily blocks the Na⁺-Cl⁻ cotransporter (NCC) in the distal convoluted tubule (DCT), increasing NaCl excretion. Basic research employs in vivo models (e.g., rat kidney micropuncture) and in vitro systems (isolated tubule perfusion). Key parameters include measuring fractional excretion of Na⁺, Cl⁻, and K⁺ under diuretic administration. For validation, compare results with benzolamide (a carbonic anhydrase inhibitor) to distinguish proximal vs. distal effects .
Q. What analytical techniques are validated for quantifying Chlorothiazide sodium in pharmaceutical formulations?
UV-Vis spectroscopy (λmax ~270–280 nm) is commonly used, with method validation per ICH guidelines. Prepare samples in 0.5 M NaOH to ensure solubility and stability. Include specificity testing against degradants (e.g., hydrolysis products) and excipients. For high-throughput quality control, near-infrared (NIR) spectroscopy coupled with chemometric models is effective, as demonstrated in vial screening studies .
Advanced Research Questions
Q. How can conflicting data on the nephron site of action of Chlorothiazide sodium be resolved?
Early micropuncture studies suggested proximal tubule effects, while later work emphasized distal action. To resolve this, design experiments combining fractional electrolyte delivery measurements (Cl⁻ vs. Na⁺) with selective transporter inhibitors. For example:
- Use benzolamide to isolate carbonic anhydrase inhibition (proximal effect) and compare with Chlorothiazide’s Cl⁻ excretion profile.
- Apply microperfusion of isolated DCT segments to directly quantify NCC inhibition.
Data from such studies confirm that Chlorothiazide’s saluretic efficacy arises from distal NCC blockade, while proximal effects are secondary to carbonic anhydrase inhibition .
Q. What experimental approaches elucidate the antihypertensive mechanism of Chlorothiazide sodium independent of diuresis?
Hypothesized mechanisms include vascular smooth muscle K⁺ channel activation or carbonic anhydrase inhibition in blood vessels. To test this:
- Perform ex vivo vascular reactivity assays (e.g., aortic ring tension) with Chlorothiazide in Na⁺-free buffers to exclude electrolyte effects.
- Use knockout models (e.g., KCa channel-deficient mice) to assess blood pressure response.
Clinical studies showing blood pressure reduction without natriuresis (e.g., diazoxide comparisons) support direct vascular actions .
Q. How does Chlorothiazide sodium’s efficacy compare to loop diuretics like furosemide in experimental models of fluid overload?
In dog models, Chlorothiazide (20 mg/kg/h) increases fractional Na⁺ excretion (FEₙₐ) ~3× baseline, while furosemide (10 mg/kg/h) elevates FEₙₐ >10×. However, Chlorothiazide uniquely preserves Ca²⁺ reabsorption (unchanged FE꜀ₐ), unlike furosemide. Use clearance studies with concurrent electrolyte and Ca²⁺ measurements to validate this dissociation. Combined therapy (e.g., Chlorothiazide + furosemide) enhances diuresis synergistically in resistant edema .
Q. What stability challenges arise in formulating Chlorothiazide sodium for intravenous use, and how are they addressed?
Chlorothiazide degrades in acidic conditions but stabilizes in alkaline buffers (pH >9). For IV formulations:
- Prepare stock solutions in 0.5 M NaOH, filter-sterilize, and store at 4°C.
- Monitor degradation via HPLC (retention time shifts) and ensure ≥90% potency over 24 hours.
- Avoid light exposure to prevent photolytic breakdown. Stability data from USP standards and accelerated aging studies guide storage protocols .
Methodological Considerations Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
